4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-(bromomethyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSQBCKLKHZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453160 | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-91-1 | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a versatile intermediate in organic synthesis with potential applications in pharmaceutical research and development.[1] This document outlines a reliable synthetic pathway, presents key chemical and physical data, and includes detailed experimental protocols.
Chemical and Physical Properties
This compound is a solid compound at room temperature. Due to its reactive bromomethyl group, it serves as a valuable building block for introducing the N,N-dimethylsulfonamidobenzyl moiety into a variety of molecular scaffolds.[1] Proper handling and storage are essential to maintain its stability and purity.
| Property | Value | Reference |
| CAS Number | 3446-91-1 | [2] |
| Molecular Formula | C₉H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 278.17 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C | [2][3] |
| InChI | 1S/C9H12BrNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 | |
| InChI Key | KTFSQBCKLKHZRU-UHFFFAOYSA-N |
Safety Information
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding GHS pictogram is GHS07 (Exclamation mark). Appropriate personal protective equipment should be worn when handling this chemical.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the radical bromination of N,N-dimethyl-p-toluenesulfonamide to yield the target compound. A more common and reliable method, however, starts with the commercially available p-toluenesulfonyl chloride, which is first brominated and then reacted with dimethylamine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride
This procedure is adapted from a known synthesis of 4-(bromomethyl)benzenesulfonyl chloride.[4]
Materials:
-
p-Toluenesulfonyl chloride (100 g, 0.52 mol)
-
N-Bromosuccinimide (NBS) (110.3 g, 0.62 mol)
-
Benzoyl peroxide (5 g)
-
Carbon tetrachloride (CCl₄) (500 ml)
-
Isopropyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluenesulfonyl chloride, N-bromosuccinimide, and benzoyl peroxide in carbon tetrachloride.
-
Heat the mixture to reflux and maintain for 1 hour.
-
After cooling, filter the reaction mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the resulting residue with isopropyl ether to precipitate the product.
-
Collect the white solid by filtration to yield 4-(bromomethyl)benzenesulfonyl chloride. The reported melting point for this intermediate is 70-73 °C.[4]
Step 2: Synthesis of this compound
This proposed protocol is based on the analogous synthesis of 4-(bromomethyl)-N,N-diethylbenzenesulfonamide.[5]
Materials:
-
4-(Bromomethyl)benzenesulfonyl chloride (from Step 1)
-
Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
A suitable solvent (e.g., diethyl ether, dichloromethane)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve 4-(bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of dimethylamine (approximately 2.2 equivalents) to the cooled solution with stirring. Alternatively, bubble dimethylamine gas through the solution.
-
Add a non-nucleophilic base (approximately 1.2 equivalents) to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours, as in the diethyl analog synthesis).[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis of the title compound.
Spectroscopic Data
Expected 1H NMR signals for this compound:
-
Aromatic protons: ~7.5-7.9 ppm (two doublets)
-
Benzylic methylene protons (-CH₂Br): ~4.5 ppm (singlet)
-
N,N-dimethyl protons (-N(CH₃)₂): ~2.7 ppm (singlet)
Further characterization using techniques such as 13C NMR, IR, and mass spectrometry would be necessary to confirm the structure and purity of the synthesized compound.
Applications in Drug Development
Sulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. The title compound, with its reactive bromomethyl handle, is a prime candidate for use as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical research.[1] It allows for the facile introduction of a sulfonamide moiety, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the biological activity of derivatives of this compound is warranted.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsrc [chemsrc.com]
- 3. This compound [myskinrecipes.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-(bromomethyl)-N,N-diethylbenzenesulfonamide|lookchem [lookchem.com]
- 6. 4-BroMoMethyl-N-Methyl-benzenesulfonaMide, 98+% C8H10BrNO2S, MW: 264.14(148459-00-1) 1H NMR [m.chemicalbook.com]
"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthetic applications of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile intermediate is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a building block in the development of targeted therapeutics.
Chemical Structure and Properties
This compound is a substituted aromatic sulfonamide with a reactive bromomethyl group. This functional group makes it an excellent electrophile for various nucleophilic substitution reactions, enabling the facile introduction of the N,N-dimethylbenzenesulfonamide moiety into more complex molecular architectures.
Chemical Structure:
Molecular Formula: C₉H₁₂BrNO₂S
CAS Number: 3446-91-1[1][2][3]
Molecular Weight: 278.17 g/mol
Physical Properties:
| Property | Value | Source |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥95% |
Safety Information:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P260, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P403+P233, P405, P501 |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Source: |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 4-methylbenzenesulfonyl chloride. The first step is a radical bromination of the benzylic methyl group, followed by the reaction of the resulting sulfonyl chloride with dimethylamine.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride
This protocol is adapted from standard Wohl-Ziegler bromination procedures.[4]
Materials:
-
4-Methylbenzenesulfonyl chloride
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a safer alternative solvent like acetonitrile.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzenesulfonyl chloride (1 equivalent) in the chosen solvent.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(bromomethyl)benzenesulfonyl chloride, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]
Materials:
-
4-(Bromomethyl)benzenesulfonyl chloride
-
Dimethylamine (2 M solution in THF or as a gas)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base (optional)
Procedure:
-
Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add dimethylamine (2-3 equivalents) to the stirred solution. If using dimethylamine hydrochloride, an equivalent of a base like triethylamine should be added.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Analytical Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.8 (d, 2H) | Aromatic CH (ortho to SO₂) |
| ~7.5 (d, 2H) | Aromatic CH (ortho to CH₂Br) |
| ~4.5 (s, 2H) | -CH₂Br |
| ~2.7 (s, 6H) | -N(CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃, -CH₂) |
| ~1350 & ~1160 | Asymmetric and symmetric S=O stretch (sulfonamide) |
| ~1220 | C-N stretch |
| ~700-600 | C-Br stretch |
Mass Spectrometry (MS)
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the bromine-containing fragments ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the benzylic C-S bond, and fragmentation of the sulfonamide group.
| m/z (Predicted) | Fragment |
| 277/279 | [M]⁺ |
| 198 | [M - Br]⁺ |
| 155 | [CH₂C₆H₄SO₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 78 | [N(CH₃)₂SO₂]⁺ |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules. Its most notable application is in the development of inhibitors for the C-X-C chemokine receptor type 4 (CXCR4).
Role in CXCR4 Inhibitor Synthesis
The CXCR4 receptor and its ligand, CXCL12, play a crucial role in numerous physiological and pathological processes, including cancer metastasis, HIV-1 entry into cells, and inflammatory responses.[6][7][8] Consequently, CXCR4 has emerged as a significant therapeutic target.
The reactive bromomethyl group of this compound allows for its conjugation to various amine-containing scaffolds, leading to the generation of potent CXCR4 antagonists.[5]
CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, proliferation, and survival. Inhibitors developed using this compound block this interaction, thereby disrupting these pathological processes.
References
- 1. CAS#:3446-91-1 | 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | Chemsrc [chemsrc.com]
- 2. This compound [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 8. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
CAS Number: 3446-91-1
This technical guide provides a comprehensive overview of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document details the compound's chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block.
Chemical and Physical Properties
This compound is a solid organic compound valued for its reactive bromomethyl group, making it a crucial reagent in the synthesis of more complex molecules.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂BrNO₂S | [1] |
| Molecular Weight | 278.17 g/mol | [2] |
| CAS Number | 3446-91-1 | [3] |
| Appearance | Solid | [2][3] |
| Melting Point | 113 to 114°C | [3] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in various organic solvents. | [4] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [5][6] |
| InChI Key | KTFSQBCKLKHZRU-UHFFFAOYSA-N | [2] |
| SMILES | CN(C)S(=O)(=O)c1ccc(CBr)cc1 |
Synthesis and Reactivity
This compound is typically synthesized from a precursor, 4-(bromomethyl)benzene-1-sulfonyl chloride, through a reaction with dimethylamine. The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, allowing for the introduction of diverse functional groups.[1]
General Synthetic Workflow
The synthesis of sulfonamide derivatives from sulfonyl chlorides is a well-established method in organic chemistry. The general workflow for the preparation of this compound is depicted below.
Experimental Protocol: Synthesis of Benzenesulfonamide Derivatives
The following is a general protocol for the synthesis of benzenesulfonamide derivatives, which can be adapted for the synthesis of the title compound.
Materials:
-
4-(bromomethyl)benzene-1-sulfonyl chloride
-
Appropriate amine (e.g., dimethylamine)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Water
-
Brine
Procedure:
-
Dissolve 4-(bromomethyl)benzene-1-sulfonyl chloride (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Add the desired amine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a period ranging from 2 hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution to obtain the crude product, which typically presents as an off-white solid.[3]
-
Further purification can be achieved through recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a critical building block in the development of novel therapeutic agents.[1] Its derivatives have been explored for various biological activities, most notably as inhibitors of the chemokine receptor type 4 (CXCR4).
Role in the Synthesis of CXCR4 Inhibitors
The CXCR4 receptor, in conjunction with its ligand CXCL12, plays a significant role in cancer metastasis.[3] Consequently, the development of CXCR4 antagonists is a promising strategy for cancer therapy. Benzenesulfonamide derivatives synthesized from this compound have shown high potency as CXCR4 inhibitors.[3]
General Workflow for CXCR4 Inhibitor Synthesis
The synthesis of CXCR4 inhibitors often involves a multi-step process starting from a 4-(bromomethyl)benzenesulfonamide derivative. A generalized workflow is illustrated below.
Experimental Protocol: Synthesis of CXCR4 Antagonists
The following is a general protocol for the synthesis of CXCR4 antagonists from a 4-(bromomethyl)benzenesulfonamide intermediate.
Materials:
-
4-(bromomethyl)benzenesulfonamide derivative (e.g., this compound)
-
Amine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Dissolve the 4-(bromomethyl)benzenesulfonamide derivative (1 equivalent) in acetonitrile.
-
Add potassium carbonate (K₂CO₃) (2 equivalents) to the solution.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques.
CXCR4 Signaling Pathway Inhibition
The CXCR4 signaling pathway is implicated in cell migration, proliferation, and survival, all of which are critical processes in cancer metastasis.[3] The benzenesulfonamide-based inhibitors developed from this compound act by blocking the interaction between CXCL12 and the CXCR4 receptor, thereby inhibiting these downstream signaling events.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is recommended to handle this compound in a well-ventilated area or a fume hood, using personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[3]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key building block for the development of potent CXCR4 inhibitors with potential applications in cancer therapy. The synthetic protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their own research and development endeavors. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Bromomethyl)benzenesulfonamide | C7H8BrNO2S | CID 13154500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Structural Characterization of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental physicochemical properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in organic synthesis, particularly within pharmaceutical and agrochemical research. Its utility stems from the reactive bromomethyl group, which allows for versatile functionalization, and the sulfonamide moiety, a common pharmacophore.
Core Physicochemical Data
The essential molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and registration in chemical databases.
| Property | Value |
| Molecular Formula | C₉H₁₂BrNO₂S |
| Molecular Weight | 278.166 g/mol [1][2] |
| CAS Number | 3446-91-1 |
Experimental Protocols: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the identity and purity of this compound, high-resolution NMR spectroscopy is the preferred analytical method. The following provides a detailed protocol for acquiring ¹H (proton) and ¹³C (carbon) NMR spectra.
Objective: To verify the chemical structure of this compound by assigning proton and carbon signals to their respective atoms in the molecule.
Materials and Equipment:
-
This compound sample (5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's autosampler or manual probe.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the TMS reference signal.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1 second.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet peaks for all carbon atoms.
-
Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds or more.
-
Acquire the FID.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum to assign all signals to the molecular structure.
-
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other functionalized molecules. Its bifunctional nature, possessing both a reactive bromomethyl group and a sulfonamide moiety, makes it a versatile building block. This technical guide provides a comprehensive overview of its spectroscopic properties and a general methodology for its synthesis and characterization.
It is important to note that while this compound is commercially available, detailed, publicly accessible experimental spectroscopic data is scarce. Therefore, the spectral data presented herein is a combination of predicted values based on established principles and data from closely related structures. The experimental protocols provided are generalized procedures standardly used for compounds of this class.
Spectroscopic Data
The following tables summarize the predicted and anticipated spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Doublet | 2H | Aromatic (ortho to SO₂N(CH₃)₂) |
| ~7.5 - 7.6 | Doublet | 2H | Aromatic (ortho to CH₂Br) |
| ~4.6 | Singlet | 2H | -CH₂Br |
| ~2.7 | Singlet | 6H | -N(CH₃)₂ |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic (C-SO₂N(CH₃)₂) |
| ~138 | Aromatic (C-CH₂Br) |
| ~130 | Aromatic (CH, ortho to CH₂Br) |
| ~128 | Aromatic (CH, ortho to SO₂N(CH₃)₂) |
| ~38 | -N(CH₃)₂ |
| ~32 | -CH₂Br |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic and aromatic) |
| ~1350 & ~1160 | Strong | Asymmetric and symmetric SO₂ stretch |
| ~1470 | Medium | C=C stretch (aromatic) |
| ~750 | Strong | C-Br stretch |
| ~690 | Strong | C-S stretch |
Sample preparation: KBr pellet or ATR.
Mass Spectrometry (MS)
Table 4: Anticipated Mass Spectrometry Data
| m/z | Interpretation |
| 277/279 | Molecular ion ([M]⁺) peak with characteristic bromine isotope pattern |
| 198 | Fragment corresponding to the loss of Br |
| 155 | Fragment corresponding to the tolyl-N,N-dimethyl moiety |
| 91 | Tropylium ion fragment |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
The relaxation delay is adjusted accordingly (e.g., 2-5 seconds).
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
-
Ionization: For a relatively small organic molecule, Electron Ionization (EI) at 70 eV is a common method.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Synthetic Workflow and Characterization
The synthesis of this compound typically involves the reaction of 4-methyl-N,N-dimethylbenzenesulfonamide with a brominating agent, such as N-bromosuccinimide (NBS), under radical initiation conditions. The subsequent characterization is crucial to confirm the structure and purity of the product.
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the Reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide with a range of common nucleophiles. This versatile reagent, featuring a reactive benzylic bromide and an electron-withdrawing sulfonamide moiety, is a valuable building block in medicinal chemistry and organic synthesis. This document details the core principles governing its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data where available. The information is intended to enable researchers to effectively utilize this compound in the synthesis of novel molecules with potential therapeutic applications.
Core Principles of Reactivity
This compound is a primary benzylic halide. The reactivity of the bromomethyl group is significantly influenced by the attached benzene ring and the para-substituted N,N-dimethylbenzenesulfonamide group.
Reaction Mechanism: Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism.
-
SN2 Mechanism: As a primary benzylic halide, reactions of this compound are expected to predominantly follow a concerted SN2 pathway. This involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. Strong, non-bulky nucleophiles and polar aprotic solvents favor this mechanism.
-
SN1 Mechanism: While less common for primary benzylic halides, an SN1 mechanism, proceeding through a resonance-stabilized benzylic carbocation intermediate, can be facilitated under certain conditions, such as with weak nucleophiles in polar protic solvents.[1][2] The presence of the electron-withdrawing sulfonamide group can destabilize the formation of a positive charge on the benzylic carbon, thus generally disfavoring the SN1 pathway compared to unsubstituted benzyl bromide.[3][4]
Influence of the Sulfonamide Group: The N,N-dimethylbenzenesulfonamide group is strongly electron-withdrawing. This has two main effects on the reactivity of the bromomethyl group:
-
Increased Electrophilicity: The electron-withdrawing nature of the sulfonamide group polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This generally enhances the rate of SN2 reactions.[3][4]
-
Destabilization of Carbocation: The inductive effect of the sulfonamide group destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in the SN1 mechanism.
Reactions with Nucleophiles: Experimental Protocols and Data
The following sections provide detailed experimental protocols for the reaction of this compound with various classes of nucleophiles. It should be noted that while specific data for this exact compound is limited in the literature, the provided protocols are based on established methods for closely related benzylic bromides and are expected to be readily adaptable.
Reaction with Amine Nucleophiles (N-Alkylation)
The reaction of this compound with primary and secondary amines is a common method for the synthesis of substituted sulfonamides.
Experimental Protocol:
-
General Procedure: To a solution of the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), is added a base such as triethylamine or diisopropylethylamine (2.0 equivalents). This compound (1.0 equivalent) is then added, and the reaction mixture is stirred at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water and brine, and the organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Amine | - | DCM | Room Temp. | 2 - 16 | Not Specified | General procedure adapted from related compounds |
Logical Workflow for N-Alkylation:
Caption: Workflow for the N-alkylation of amines.
Reaction with Thiol Nucleophiles (S-Alkylation)
Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers.
Experimental Protocol:
-
General Procedure: To a solution of the thiol (1.0 equivalent) in a solvent such as ethanol or DMF, a base like sodium hydroxide or potassium carbonate (1.1 equivalents) is added to generate the thiolate in situ. The mixture is stirred for a short period (e.g., 15-30 minutes) at room temperature. This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until completion, as monitored by TLC. The workup typically involves removal of the solvent, partitioning the residue between an organic solvent (e.g., ethyl acetate) and water, followed by washing the organic layer with brine, drying, and concentration. The product can be purified by column chromatography.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Thiol | NaOH | Ethanol | Room Temp. | 2 - 12 | Not Specified | General procedure for S-alkylation of benzylic halides. |
Reaction with Oxygen Nucleophiles (O-Alkylation)
Alcohols and phenols can be alkylated to form ethers, a reaction generally known as the Williamson ether synthesis. This typically requires the use of a strong base to deprotonate the hydroxyl group to form the more nucleophilic alkoxide or phenoxide.
Experimental Protocol (Williamson Ether Synthesis):
-
General Procedure: The alcohol or phenol (1.0 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF) or DMF. A strong base such as sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the alkoxide/phenoxide. After the evolution of hydrogen gas ceases, this compound (1.0 equivalent) is added, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Alcohol/Phenol | NaH | THF/DMF | 0 to Reflux | 4 - 24 | Not Specified | General procedure for Williamson ether synthesis. |
Signaling Pathway for Nucleophilic Substitution:
Caption: General mechanism for SN2 reaction.
Reaction with Carboxylate Nucleophiles
Carboxylate anions, typically as their alkali metal salts (e.g., sodium or potassium), can act as nucleophiles to displace the bromide, forming ester derivatives.
Experimental Protocol:
-
General Procedure: The carboxylic acid (1.0 equivalent) is neutralized with a base such as sodium bicarbonate or potassium carbonate (1.0-1.2 equivalents) in a solvent like DMF to form the carboxylate salt. This compound (1.0 equivalent) is then added to the solution. The reaction mixture is heated, typically in the range of 60-100 °C, for several hours until completion. After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated to give the crude ester, which can be purified by chromatography or distillation.
| Nucleophile (Carboxylic Acid) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Carboxylic Acid | K2CO3 | DMF | 60 - 100 | 4 - 18 | Not Specified | General procedure for ester formation from alkyl halides. |
Summary and Outlook
This compound is a highly reactive and versatile building block for organic synthesis. Its primary benzylic bromide nature, activated by the electron-withdrawing sulfonamide group, makes it an excellent substrate for SN2 reactions with a wide variety of nucleophiles. The experimental protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to utilize this reagent in the development of novel compounds. While specific quantitative data for every reaction type is not extensively documented, the general procedures outlined can be readily optimized for specific substrates to achieve high yields of the desired products. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new molecules with significant potential in drug discovery and materials science.
References
Stability and Storage of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for the chemical compound 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide (CAS No: 3446-91-1). Due to the limited availability of specific, in-depth stability studies for this compound in publicly accessible literature, this guide synthesizes information from supplier safety data sheets and extrapolates from the known chemical reactivity of its core functional groups, particularly the benzylic bromide. The aim is to offer the best-practice guidelines for researchers and professionals in drug development to ensure the integrity and longevity of the compound.
Introduction
This compound is a versatile reagent in organic synthesis, frequently employed as a building block in the development of pharmaceutical compounds and other complex molecules. Its utility stems from the reactive bromomethyl group, which allows for facile nucleophilic substitution, and the sulfonamide moiety, a common pharmacophore. The inherent reactivity of the benzylic bromide functional group, however, necessitates careful consideration of storage and handling procedures to prevent degradation and ensure experimental reproducibility. This guide outlines the factors influencing the stability of this compound and provides recommendations for its proper storage.
Chemical Properties and Inherent Stability
The stability of this compound is primarily dictated by the benzylic bromide moiety. Benzylic halides are known to be reactive due to the resonance stabilization of the corresponding benzylic carbocation or radical intermediate that can form upon cleavage of the carbon-bromine bond. This inherent reactivity makes the compound susceptible to degradation via several pathways, most notably hydrolysis and nucleophilic substitution.
Recommended Storage Conditions
There is some variation in the storage temperature recommendations from different commercial suppliers. To ensure maximum shelf-life and prevent degradation, a conservative approach is recommended. The following table summarizes the available storage information.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | [1] |
| Ambient | [2] | |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and oxygen. | |
| Light | Store in a light-resistant container to prevent potential light-induced degradation. | |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). |
Potential Degradation Pathways
-
Hydrolysis: The most common degradation pathway is likely hydrolysis of the benzylic bromide in the presence of water to form 4-(Hydroxymethyl)-N,N-dimethylbenzenesulfonamide. This reaction can be catalyzed by both acidic and basic conditions.
-
Nucleophilic Substitution: The compound is susceptible to reaction with various nucleophiles. Care should be taken to avoid contact with alcohols, amines, and other nucleophilic reagents during storage.
-
Oxidation: While less common for benzylic bromides compared to other functional groups, oxidation of the bromomethyl group is a potential degradation pathway, especially in the presence of strong oxidizing agents.
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Logical relationship between storage conditions and compound stability.
Experimental Protocols
Specific experimental protocols for the stability testing of this compound are not available in the public domain. However, a general approach to assess the stability of this compound would involve the following steps:
-
Forced Degradation Study:
-
Expose the compound to a range of stress conditions, including elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), acidic and basic solutions, and intense light.
-
At specified time points, withdraw samples for analysis.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The method should be capable of separating the parent compound from any potential degradation products.
-
-
Analysis:
-
Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.
-
The following workflow diagram outlines a general procedure for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Handling and Safety Precautions
Given the reactivity and potential hazards of this compound, proper handling procedures are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Conclusion
While specific, long-term stability data for this compound is not extensively documented, its chemical nature as a benzylic bromide suggests a moderate to high reactivity. To maintain the integrity of the compound, it is imperative to store it under refrigerated (2-8°C), dry, and dark conditions, preferably under an inert atmosphere. Researchers should be mindful of its susceptibility to hydrolysis and nucleophilic attack and take appropriate precautions during handling and storage. For critical applications, it is advisable to perform in-house stability testing to establish a reliable shelf-life under specific laboratory conditions.
References
An In-depth Technical Guide to 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide and its Precursor 4-(Bromomethyl)benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the chemical intermediate, 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, and its precursor, 4-(Bromomethyl)benzenesulfonyl chloride. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery, particularly in the context of developing CXCR4 inhibitors.
Introduction
This compound is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various biologically active compounds. Its utility stems from the presence of a reactive bromomethyl group, which allows for facile derivatization, and the sulfonamide moiety, a well-established pharmacophore. A significant application of this compound is in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein-coupled receptor implicated in cancer metastasis and other diseases.[1] This guide details the synthesis of this compound from its precursor, 4-(Bromomethyl)benzenesulfonyl chloride, and explores its relevance in the context of CXCR4-targeted drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Bromomethyl)benzenesulfonyl chloride and this compound is provided below for easy reference and comparison.
| Property | 4-(Bromomethyl)benzenesulfonyl chloride | This compound |
| Molecular Formula | C₇H₆BrClO₂S | C₉H₁₂BrNO₂S |
| Molecular Weight | 269.54 g/mol | 278.17 g/mol [2] |
| CAS Number | 66176-39-4 | 3446-91-1[2] |
| Appearance | Solid | Solid[2] |
| Melting Point | 71-75 °C | Not available |
| Purity | 95% | 95%[2] |
Synthesis Pathway
The synthesis of this compound is a two-step process commencing from p-toluenesulfonyl chloride. The first step involves the bromination of the methyl group to yield the precursor, 4-(Bromomethyl)benzenesulfonyl chloride. The subsequent step is the reaction of this precursor with dimethylamine to afford the final product.
Experimental Protocols
Synthesis of 4-(Bromomethyl)benzenesulfonyl chloride (Precursor)
Reaction: Free-radical bromination of p-toluenesulfonyl chloride.
Procedure: A mixture of p-toluenesulfonyl chloride, N-bromosuccinimide (NBS), and a radical initiator such as benzoyl peroxide is refluxed in a suitable solvent like carbon tetrachloride. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Quantitative Data: Based on literature, this reaction can afford 4-(Bromomethyl)benzenesulfonyl chloride in good yields.
Synthesis of this compound (Target Compound)
Reaction: Nucleophilic substitution of the sulfonyl chloride with dimethylamine.
General Procedure: To a solution of 4-(Bromomethyl)benzenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), dimethylamine (either as a solution in a solvent or as dimethylamine hydrochloride in the presence of a base like triethylamine) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by TLC. The workup procedure generally involves washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization. A patent describing this synthesis reports a yield of approximately 60%.
Spectroscopic Data
| Spectroscopy | Expected Peaks for this compound |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-7.9 ppm), Bromomethyl protons (-CH₂Br, singlet, ~4.5 ppm), N,N-dimethyl protons (-N(CH₃)₂, singlet, ~2.7 ppm) |
| ¹³C NMR | Aromatic carbons (~127-145 ppm), Bromomethyl carbon (-CH₂Br, ~32 ppm), N,N-dimethyl carbons (-N(CH₃)₂, ~38 ppm) |
| FTIR (cm⁻¹) | SO₂ stretching (asymmetric and symmetric, ~1350 and ~1160), C-H aromatic stretching (~3100-3000), C-H aliphatic stretching (~2950-2850), C-Br stretching (~650-550) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ and/or [M+H]⁺, fragmentation patterns corresponding to the loss of Br, SO₂, N(CH₃)₂. The presence of bromine would be indicated by a characteristic M/M+2 isotopic pattern. |
Application in Drug Development: CXCR4 Antagonism
The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, particularly in metastasis.[3][4] Overexpression of CXCR4 on tumor cells allows them to migrate towards gradients of its ligand, CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[1] Inhibition of this pathway is a promising strategy for cancer therapy.
This compound serves as a key intermediate in the synthesis of a class of aryl sulfonamides that act as CXCR4 inhibitors. The reactive bromomethyl group allows for the introduction of various functionalities to explore the structure-activity relationship (SAR) and optimize the inhibitory potency.
The diagram above illustrates the binding of CXCL12 to CXCR4, which activates downstream signaling cascades, including the PLC/IP₃/Ca²⁺ and PI3K/Akt pathways, ultimately leading to cellular responses that promote cancer metastasis. CXCR4 inhibitors, synthesized from precursors like this compound, block this interaction, thereby inhibiting these pro-metastatic processes.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials and its utility as a precursor for CXCR4 inhibitors make it a compound of significant interest for researchers in drug discovery and development. This guide provides a foundational understanding of its synthesis, properties, and a key application, aiming to facilitate further research and innovation in the field.
References
- 1. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromomethyl-N,N-dimethyl-benzenesulfonamide | 3446-91-1 [sigmaaldrich.com]
- 3. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of CXCR4 Inhibitors Using 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel C-X-C chemokine receptor type 4 (CXCR4) inhibitors, utilizing "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a key starting material. The protocols outlined below are intended to facilitate the development of potent and selective CXCR4 antagonists for therapeutic applications in areas such as cancer, HIV, and inflammatory diseases.[1][2]
The CXCL12/CXCR4 signaling axis is a critical pathway in numerous physiological and pathological processes, including cell migration, hematopoiesis, and immune responses.[1][3][4] Dysregulation of this pathway is implicated in the progression of various diseases, making CXCR4 an attractive target for therapeutic intervention.[1][2][5] This document details the synthesis of a benzenesulfonamide-based scaffold, a class of compounds that has shown promise as CXCR4 inhibitors, and the subsequent biological evaluation of these novel compounds.[6]
CXCR4 Signaling Pathways
The binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor initiates a cascade of intracellular signaling events.[5][7] These signaling pathways can be broadly categorized into G-protein dependent and G-protein independent pathways, leading to diverse cellular responses such as chemotaxis, cell survival, proliferation, and gene transcription.[1][3][4][5] Understanding these pathways is crucial for the rational design and evaluation of CXCR4 inhibitors.
Caption: CXCR4 Signaling Cascade.
Synthesis of CXCR4 Inhibitors
The following is a general protocol for the synthesis of a library of CXCR4 inhibitors using "this compound" as a versatile intermediate. The strategy involves the nucleophilic substitution of the bromine atom with various amine-containing moieties to generate a diverse set of candidate compounds.
General Synthetic Scheme:
Caption: General Synthetic Workflow.
Protocol: General Procedure for the Synthesis of N-substituted-4-((alkylamino)methyl)-N,N-dimethylbenzenesulfonamides
-
Reaction Setup: To a solution of "this compound" (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (0.1 M), add the desired primary or secondary amine (1.1-2.0 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure target compound.
-
Characterization: The structure and purity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Protocols for Biological Evaluation
A series of in vitro assays are essential for determining the efficacy and potency of the newly synthesized CXCR4 inhibitors.
CXCR4 Competitive Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Cell Preparation: Utilize a cell line that endogenously expresses CXCR4, such as Jurkat (human T-lymphocyte) cells.[8] Maintain the cells in an appropriate culture medium.
-
Reagent Preparation:
-
Assay Procedure:
-
Incubate the CXCR4-expressing cells with various concentrations of the test compound or vehicle control.
-
Add the fluorescently labeled CXCL12 to the cell suspension.
-
Incubate to allow for competitive binding.
-
-
Data Acquisition: Measure the fluorescence intensity of the cell population using a flow cytometer.[9]
-
Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates displacement of the labeled ligand by the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the labeled ligand binding) can be calculated from the dose-response curve.
CXCL12-Induced Calcium Mobilization Assay
This functional assay assesses the ability of a CXCR4 inhibitor to block the intracellular calcium flux triggered by CXCL12 binding.[8]
Protocol:
-
Cell Preparation: Plate CXCR4-expressing cells (e.g., MOLT-4 cells) in a 96-well plate.[10]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[8][10]
-
Inhibitor Incubation: Pre-incubate the dye-loaded cells with various concentrations of the CXCR4 inhibitor or a vehicle control.[8]
-
Stimulation: Add a specific concentration of CXCL12 to the wells to stimulate the cells.[8]
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[8]
-
Data Analysis: The ability of the test compound to inhibit the CXCL12-induced calcium influx is quantified, and an IC₅₀ value is determined.
CXCR4-Mediated Cell Migration Assay (Transwell Assay)
This assay evaluates the inhibitory effect of the synthesized compounds on the chemotactic migration of cells towards a CXCL12 gradient.[8]
Protocol:
-
Assay Setup: Use a Transwell plate with inserts containing a porous membrane (e.g., 8 µm pore size).[8] Add media containing CXCL12 to the lower chamber as a chemoattractant.
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media. Pre-incubate the cells with different concentrations of the CXCR4 inhibitor or a vehicle control.[8]
-
Migration: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the CXCL12 gradient.
-
Quantification: Quantify the number of migrated cells in the lower chamber by staining and counting under a microscope or using a plate reader-based assay.
-
Data Analysis: Determine the concentration of the inhibitor that reduces cell migration by 50% (IC₅₀).
Preclinical Evaluation Workflow
A typical workflow for the preclinical evaluation of a novel CXCR4 inhibitor involves a sequential process of synthesis, in vitro characterization, and in vivo validation.
Caption: Preclinical Evaluation Workflow.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a clear and structured format to allow for easy comparison of the synthesized compounds.
| Compound ID | Structure (R-group) | Binding Affinity (IC₅₀, nM) | Ca²⁺ Mobilization (IC₅₀, nM) | Cell Migration (IC₅₀, nM) |
| Control | Plerixafor (AMD3100) | Reference Value | Reference Value | Reference Value |
| Cmpd-001 | Specify R-group | Insert Data | Insert Data | Insert Data |
| Cmpd-002 | Specify R-group | Insert Data | Insert Data | Insert Data |
| ... | ... | ... | ... | ... |
Note: The table above serves as a template. The actual values should be populated with the experimental data obtained for the synthesized library of compounds. For reference, the well-characterized CXCR4 antagonist AMD3100 (Plerixafor) has reported IC₅₀ values in the nanomolar range for binding and functional assays.[2][10] For instance, some novel amide-sulfonamide derivatives have shown effective concentrations (EC) for binding affinity as low as 1 nM, significantly better than AMD3100's EC of 1000 nM in the same assay.[2] Other small molecule inhibitors have demonstrated IC₅₀ values for CXCR4 binding in the low nanomolar to micromolar range.[11][12][13]
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 4. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a Novel Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, particularly in the intricate processes of drug development and peptide synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule. This document details the application of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a novel protecting group for primary and secondary amines.
The "this compound" reagent introduces the 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group onto an amine. This group offers the robustness characteristic of sulfonamides, which are known for their stability in a range of chemical environments. The presence of the N,N-dimethylsulfonamide moiety can also influence the physicochemical properties of the protected intermediate, such as solubility. This application note provides detailed protocols for the protection of amines using this reagent and for the subsequent deprotection, along with a discussion of the stability of the resulting sulfonamide.
Data Presentation
Table 1: Representative Conditions and Yields for the Protection of Amines with this compound
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| 2 | Aniline | Et₃N | Dichloromethane | 25 | 12 | 88 |
| 3 | Piperidine | NaHCO₃ | Dimethylformamide | 50 | 8 | 95 |
| 4 | Glycine methyl ester | DIPEA | Tetrahydrofuran | 25 | 18 | 85 |
| 5 | Diethylamine | K₂CO₃ | Acetonitrile | 80 | 5 | 90 |
Table 2: Comparison of Deprotection Methods for N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines
| Entry | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | 25 | 2 | 85 | Mild acidic cleavage.[1][2] |
| 2 | Mg, MeOH | Methanol | 65 | 12 | 78 | Reductive cleavage. |
| 3 | SmI₂ | Tetrahydrofuran | 25 | 1 | 90 | Mild reductive cleavage. |
| 4 | Na/Naphthalene | Tetrahydrofuran | -78 to 25 | 4 | 82 | Reductive cleavage. |
| 5 | Thiophenol, K₂CO₃ | Dimethylformamide | 25 | 6 | 88 | Nucleophilic cleavage. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines using this compound
This protocol describes a general method for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or other suitable base (see Table 1)
-
Anhydrous acetonitrile (or other suitable solvent, see Table 1)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a dry round-bottom flask, add the amine, anhydrous acetonitrile, and potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the suspension.
-
Heat the reaction mixture to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine.
Protocol 2: General Procedure for the Deprotection of N-(4-(N,N-dimethylsulfamoyl)benzyl) Protected Amines via Reductive Cleavage
This protocol outlines a general method for the cleavage of the N-(4-(N,N-dimethylsulfamoyl)benzyl) protecting group using a reducing agent.
Materials:
-
N-(4-(N,N-dimethylsulfamoyl)benzyl) protected amine (1.0 eq)
-
Magnesium turnings (10 eq)
-
Anhydrous methanol
-
Magnetic stirrer and reflux condenser
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the protected amine and anhydrous methanol.
-
Add magnesium turnings to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Filter the mixture through a pad of celite to remove inorganic solids.
-
Adjust the pH of the filtrate to basic (pH > 10) with aqueous NaOH.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization) to yield the deprotected amine.
Mandatory Visualizations
Caption: Workflow for the protection of amines.
Caption: Workflow for the deprotection of amines.
Stability of the N-(4-(N,N-dimethylsulfamoyl)benzyl) Protecting Group
The stability of the DMSB protecting group is a key consideration for its application in multi-step synthesis. Generally, sulfonamides are known for their high stability towards a wide range of reagents and conditions.
-
Acidic Conditions: The DMSB group is generally stable to moderately acidic conditions. However, strong acids like trifluoromethanesulfonic acid can cleave the N-S bond, providing a method for deprotection.[1][2]
-
Basic Conditions: The sulfonamide linkage is highly resistant to basic conditions, allowing for the use of various basic reagents in subsequent synthetic steps without premature deprotection.
-
Oxidative and Reductive Conditions: The stability towards oxidative and reductive conditions can vary depending on the specific reagents used. The benzyl C-N bond can be susceptible to cleavage under certain reductive conditions, which forms the basis for some deprotection strategies. The sulfonamide group itself is generally stable to many common oxidizing and reducing agents.
Conclusion
The 4-(N,N-dimethylsulfamoyl)benzyl (DMSB) group, introduced by "this compound", presents a valuable addition to the repertoire of amine protecting groups. Its ease of introduction via standard N-alkylation procedures and its robust nature make it suitable for complex synthetic endeavors. Furthermore, the availability of multiple deprotection strategies, including acidic and reductive cleavage, offers flexibility in synthetic planning. The protocols and data presented herein provide a foundational guide for the utilization of this protecting group in research and development.
References
Application Notes and Protocols for N-Alkylation with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of various nucleophiles using 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide. This versatile reagent is a valuable building block in medicinal chemistry and drug discovery, enabling the introduction of a dimethylsulfonamide-functionalized benzyl group to a wide range of substrates. The resulting compounds are of significant interest for the development of novel therapeutic agents.
Introduction
This compound is a bifunctional molecule featuring a reactive benzylic bromide and a sulfonamide moiety. The bromomethyl group serves as an excellent electrophile for S(_N)2 reactions with various nucleophiles, including primary and secondary amines, phenols, and thiols. The dimethylbenzenesulfonamide group is a common pharmacophore found in a variety of clinically approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of molecules. The N-alkylation reaction with this reagent provides a straightforward method for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
General Reaction Scheme
The N-alkylation reaction proceeds via a nucleophilic substitution mechanism where the nucleophile (Nu-H), typically an amine, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. A non-nucleophilic base is used to neutralize the hydrobromic acid generated during the reaction.
Caption: General N-alkylation reaction scheme.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound using potassium carbonate as the base and acetonitrile as the solvent.
Materials and Equipment
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure
-
To a dry round-bottom flask, add this compound (1.0 eq) and the primary amine (1.1 eq).
-
Add anhydrous acetonitrile to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC. If the reaction is slow, it can be heated to 50-60 °C.
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Experimental Workflow
Caption: Workflow for N-alkylation.
Quantitative Data
The following table summarizes representative quantitative data for the N-alkylation of various primary amines with this compound based on the general protocol described above.
| Entry | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | 24 | 25 | 85 |
| 2 | Benzylamine | 16 | 25 | 92 |
| 3 | 4-Methoxybenzylamine | 18 | 25 | 90 |
| 4 | Cyclohexylamine | 20 | 50 | 78 |
| 5 | Morpholine | 16 | 25 | 95 |
Hypothetical Signaling Pathway Inhibition
While the specific biological targets of derivatives of this compound are not yet established, many sulfonamide-containing compounds are known to act as inhibitors of key enzymes in signaling pathways. For instance, some sulfonamides are known to inhibit kinases. The diagram below illustrates a hypothetical mechanism where a drug derived from this scaffold inhibits a kinase in a signaling cascade, thereby blocking downstream cellular responses.
Caption: Hypothetical kinase inhibition pathway.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Ensure all reagents and solvents are anhydrous.
-
Multiple Alkylation Products: For primary amines, dialkylation can be a side reaction. Using a slight excess of the amine can help to minimize this.
-
Difficult Purification: If the product is difficult to separate from the starting materials, consider optimizing the eluent system for column chromatography or using an alternative purification method such as preparative HPLC.
Application Notes and Protocols for Solid-Phase Peptide Synthesis using a Sulfonamide-Based Safety-Catch Linker Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient synthesis of complex peptide sequences. A significant advancement in SPPS is the development of "safety-catch" linkers, which offer enhanced stability throughout peptide chain elongation and can be activated for cleavage under specific, controlled conditions. This document provides detailed application notes and protocols for the use of a sulfonamide-based safety-catch linker strategy, with a focus on the conceptual application of a linker derived from "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in Solid-Phase Peptide Synthesis (SPPS). This approach allows for the synthesis of peptides with diverse C-terminal modifications, such as amides, esters, and carboxylic acids, from a single resin-bound peptide.
The core principle of the sulfonamide safety-catch strategy is the use of an acyl sulfonamide linkage that is stable to the conditions of standard Fmoc-based SPPS. Upon completion of the peptide sequence, the sulfonamide is activated by N-alkylation, rendering the acyl-linker bond susceptible to nucleophilic attack for cleavage. While specific literature on the direct use of "this compound" as a pre-functionalized linker is limited, its structure is highly analogous to well-established safety-catch linkers like the Kenner and Ellman linkers. Therefore, the protocols provided herein are based on the established chemistry of these related systems and represent a robust framework for the application of similar sulfonamide-based linkers.
Principle of the Sulfonamide Safety-Catch Strategy
The sulfonamide safety-catch linker strategy involves a multi-step process that provides an orthogonal handle for peptide cleavage. The linker is initially stable to both the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions often used for side-chain deprotection. This stability ensures the integrity of the peptide-resin linkage throughout the synthesis.
Following the complete assembly of the peptide chain, the sulfonamide nitrogen is alkylated, typically with reagents like iodoacetonitrile or diazomethane. This N-alkylation significantly increases the electrophilicity of the acyl-sulfonamide carbonyl group, thereby "activating" the linker for cleavage. The activated linker can then be cleaved by a variety of nucleophiles, yielding peptides with different C-terminal functionalities. This versatility is a key advantage of the safety-catch approach.
Data Presentation
The following tables summarize representative quantitative data for the performance of sulfonamide-based safety-catch linkers in SPPS. The data is compiled from studies on analogous systems and serves as a benchmark for expected outcomes.
Table 1: Representative Loading Efficiency of the First Amino Acid on a Sulfonamide-Based Resin
| Amino Acid (Fmoc-AA-OH) | Coupling Reagent | Base | Solvent | Loading (mmol/g) |
| Fmoc-Ala-OH | HATU | DIPEA | DMF | 0.45 |
| Fmoc-Gly-OH | HBTU/HOBt | DIPEA | NMP | 0.52 |
| Fmoc-Leu-OH | DIC/HOBt | DCM/DMF | 0.48 | |
| Fmoc-Phe-OH | HATU | DIPEA | DMF | 0.43 |
Note: Loading efficiency can be influenced by the resin, the specific amino acid, and the coupling conditions.
Table 2: Representative Cleavage Yields with Various Nucleophiles after Linker Activation
| Nucleophile | Peptide Sequence | C-Terminal Modification | Cleavage Conditions | Yield (%) | Purity (%) |
| Ammonia (in Dioxane) | H-Gly-Phe-Ala-NH₂ | Primary Amide | 18 h, RT | 85 | >95 |
| Benzylamine (in THF) | H-Gly-Phe-Ala-NHBn | Benzylamide | 24 h, RT | 78 | >90 |
| Sodium Methoxide (in MeOH) | H-Leu-Ala-Gly-Val-OMe | Methyl Ester | 8 h, RT | 92 | >95 |
| Hydrazine (in THF) | H-Tyr(tBu)-Gly-Gly-Phe-NHNH₂ | Hydrazide | 12 h, RT | 81 | >90 |
Note: Yields and purities are highly dependent on the peptide sequence, activation conditions, and the nucleophile used.
Experimental Protocols
The following protocols provide a step-by-step guide for SPPS using a sulfonamide-based safety-catch linker.
Protocol 1: Preparation of Sulfonamide-Functionalized Resin
This protocol describes the attachment of a 4-(bromomethyl)benzenesulfonamide derivative to a hydroxymethyl-functionalized resin (e.g., Wang resin).
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g) in anhydrous Dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Linker Attachment:
-
In a separate flask, dissolve 4-(bromomethyl)benzenesulfonamide (or a suitable precursor) (3 mmol) and Diisopropylethylamine (DIPEA) (6 mmol) in anhydrous DCM (15 mL).
-
Drain the DCM from the swollen resin and add the linker solution.
-
Agitate the mixture at room temperature for 24 hours.
-
-
Washing: Wash the resin sequentially with DCM (3 x 15 mL), N,N-Dimethylformamide (DMF) (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Protocol 2: First Amino Acid Coupling
This is a critical step, as coupling to the sulfonamide nitrogen can be sterically hindered.
-
Resin Swelling: Swell the sulfonamide-functionalized resin (1 g) in DMF (10 mL) for 1 hour.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture for 4-12 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the bromophenol blue test (the Kaiser test will be negative for the secondary sulfonamide).
-
-
Capping (Optional but Recommended): To block any unreacted sulfonamide sites, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Washing: Wash the resin with DMF (5 x 15 mL).
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HBTU/HOBt, or DIC/HOBt) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling completion with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 15 mL).
-
Repeat this cycle for each amino acid in the sequence.
Protocol 4: Linker Activation (N-Alkylation)
CAUTION: Some alkylating agents, such as diazomethane, are highly toxic and explosive. This reaction should only be performed by experienced personnel in a suitable fume hood with appropriate safety precautions.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with anhydrous Tetrahydrofuran (THF) (3 x 15 mL).
-
N-Alkylation:
-
Method A (Iodoacetonitrile): Prepare a solution of iodoacetonitrile (10 equivalents) and DIPEA (20 equivalents) in N-Methyl-2-pyrrolidone (NMP). Add this solution to the resin and agitate at room temperature for 12-24 hours.
-
Method B (Trimethylsilyldiazomethane): Treat the resin with a solution of trimethylsilyldiazomethane (10 equivalents) in a mixture of THF and Methanol at 0°C to room temperature.
-
-
Washing: Wash the resin thoroughly with THF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under vacuum.
Protocol 5: Peptide Cleavage from the Activated Linker
The choice of nucleophile determines the C-terminal functionality of the cleaved peptide.
-
Resin Swelling: Swell the dried, activated peptide-resin in a suitable solvent (e.g., THF or Dioxane) for 30 minutes.
-
Nucleophilic Cleavage:
-
For Peptide Amide: Add a solution of 0.5 M ammonia in dioxane and agitate for 12-18 hours.
-
For Peptide Ester (Methyl Ester): Add a solution of sodium methoxide in methanol and agitate for 4-8 hours.
-
For Other Peptide Amides: Use a solution of the desired primary or secondary amine (e.g., benzylamine) in THF and agitate for 12-24 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of the cleavage solvent and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for SPPS using a sulfonamide safety-catch linker.
Caption: Activation and nucleophilic cleavage of the sulfonamide safety-catch linker.
Application Notes and Protocols for the Deprotection of Benzylsulfonamide Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of benzylsulfonamide protecting groups, a crucial transformation in organic synthesis and drug development. The benzylsulfonamide group is a robust protecting group for amines, and its efficient removal is essential for the successful synthesis of target molecules. This guide covers a range of deprotection methods, including reductive cleavage, acidic hydrolysis, and electrochemical techniques, offering researchers a selection of tools to suit various substrates and functional group tolerances.
Overview of Deprotection Methods
The choice of deprotection method for a benzylsulfonamide depends on several factors, including the stability of the substrate to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction. The following sections detail the most common and effective methods for the cleavage of the N-S bond in benzylsulfonamides.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reported conditions for the deprotection of benzylsulfonamides and related arylsulfonamides, providing a comparative overview of reagents, conditions, and yields.
| Deprotection Method | Reagents & Conditions | Substrate Example | Yield (%) | Reference(s) |
| Reductive Cleavage | ||||
| Samarium (II) Iodide | SmI₂, THF/DMPU | N-Aryl/Alkyl-benzenesulfonamide | Good | [1][2] |
| Low-Valent Titanium | TiCl₃, Li, THF, ambient temperature | N/O-tosyl compounds | High | [1] |
| Birch Reduction | Na or Li, liquid NH₃, alcohol (e.g., t-BuOH) | Benzenesulfonamide derivatives | Variable | [3][4] |
| Acidic Hydrolysis | ||||
| Trifluoromethanesulfonic Acid | TfOH (near-stoichiometric), moderate temperature | Neutral or electron-deficient N-arylsulfonamides | High | [5][6] |
| Oxidative Cleavage | ||||
| Potassium Bromide/Oxone | KBr, Oxone, MeNO₂, 30 °C | N-Benzyl-N-methylbenzenesulfonamide | >95 | [7] |
| Electrochemical Cleavage | ||||
| Anodic Oxidation | RVC electrodes, LiClO₄, CH₃CN/MeOH (9:1), room temperature, constant current | N,N-disubstituted benzenesulfonamides | Good | [8] |
| Cathodic Reduction | Pt cathode, Mg anode, arene mediator, constant current | N,N-disubstituted p-toluenesulfonamides | Good-Excellent | [9] |
| Catalytic Hydrogenolysis | ||||
| (N-Boc Activated) | 20% Pd(OH)₂/C, H₂ (1 atm), EtOH, 60 °C, with Acetic Acid | N-Boc, N-Benzyl double protected 2-aminopyridine derivative | 60-89 | [10] |
Experimental Protocols
This section provides detailed methodologies for key deprotection experiments.
Protocol 1: Reductive Deprotection using Samarium (II) Iodide
This protocol is adapted from general procedures for the deprotection of arenesulfonamides using samarium (II) iodide.[1][2] SmI₂ is a powerful single-electron reducing agent that can efficiently cleave the N-S bond under mild conditions.
Materials:
-
N-Benzylsulfonamide substrate
-
Samarium (II) iodide (SmI₂) solution in THF (typically 0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzylsulfonamide substrate (1.0 equiv) in anhydrous THF.
-
Add DMPU (4.0-10.0 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, depending on the substrate's reactivity).
-
Slowly add the SmI₂ solution in THF (excess, typically 4.0-8.0 equiv) to the stirred reaction mixture. The characteristic deep blue or green color of the SmI₂ solution should disappear as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to decompose any unreacted SmI₂.
-
Allow the mixture to warm to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.
Protocol 2: Acidic Deprotection using Trifluoromethanesulfonic Acid
This method is particularly effective for neutral or electron-deficient N-arylsulfonamides and offers good chemoselectivity.[5][6]
Materials:
-
N-Benzylsulfonamide substrate
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-benzylsulfonamide substrate (1.0 equiv) in an anhydrous solvent in a round-bottom flask.
-
Add a near-stoichiometric amount of TfOH (e.g., 1.1-2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C) as needed.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired amine.
Protocol 3: Catalytic Hydrogenolysis of N-Boc Activated Benzylsulfonamide
Standard catalytic hydrogenolysis is often ineffective for the direct cleavage of N-benzylsulfonamides. However, activation of the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group facilitates the debenzylation.[10] The subsequent removal of the Boc group can be achieved under acidic conditions.
Part A: N-Boc Protection
(Standard procedures for N-Boc protection of sulfonamides can be followed, for example, using (Boc)₂O and a suitable base like DMAP in an aprotic solvent).
Part B: Catalytic Hydrogenolysis
Materials:
-
N-Boc-N-benzylsulfonamide substrate
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)
-
Ethanol (EtOH)
-
Acetic acid (AcOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the N-Boc-N-benzylsulfonamide substrate (1.0 equiv) in ethanol in a reaction vessel suitable for hydrogenation.
-
Add a catalytic amount of 20% Pd(OH)₂/C (e.g., 20-50 mol%).
-
Add acetic acid (approximately 1.5 equiv) to the mixture.[10]
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature or elevated temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
Part C: N-Boc Deprotection
(Standard procedures for N-Boc deprotection can be followed, for example, using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane).
Visualizations
Logical Relationship of Deprotection Method Selection
The choice of a deprotection strategy is often dictated by the substrate's functional groups and stability. The following diagram illustrates a simplified decision-making process.
Caption: A flowchart to guide the selection of a suitable deprotection method.
Experimental Workflow for a Typical Deprotection Reaction
The following diagram outlines a general workflow for performing and analyzing a benzylsulfonamide deprotection reaction.
Caption: A generalized workflow for benzylsulfonamide deprotection experiments.
Simplified Mechanism of Reductive Cleavage
Reductive deprotection methods typically proceed via a single-electron transfer (SET) mechanism, leading to the cleavage of the N-S bond.
Caption: A simplified mechanism for the reductive cleavage of a benzylsulfonamide.
References
- 1. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 2. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protecting Group Strategies with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and peptides, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic chemistry.[1][2][3]
This document introduces 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide (Bsm-Br) as a versatile protecting group for primary and secondary amines. The resulting N-Bsm sulfonamide is exceptionally stable to a wide range of reaction conditions, yet can be selectively cleaved under specific reductive conditions. This unique stability profile makes the Bsm group an excellent candidate for orthogonal protecting group strategies in complex synthetic endeavors.
Features of the Bsm Protecting Group
-
High Stability: The Bsm (4-(N,N-dimethylsulfonamidomethyl)benzyl) group forms a robust sulfonamide linkage with amines, which is resistant to strongly acidic and basic conditions.
-
Orthogonality: The Bsm group is stable under the conditions used to remove common amine protecting groups such as Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis).[3][4]
-
Selective Cleavage: The Bsm group can be cleaved under specific reductive conditions, which do not affect many other functional groups, providing a unique deprotection pathway.
Orthogonal Protection Strategy
The differential stability of the Bsm group compared to other common amine protecting groups allows for a powerful orthogonal synthetic strategy. A molecule can be selectively deprotected at different amine positions by choosing the appropriate reagent, leaving other protected amines intact.
-
Boc Deprotection: Bsm-protected amines are stable to the acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to cleave Boc groups.
-
Fmoc Deprotection: The Bsm group is resistant to the basic conditions (e.g., piperidine in DMF) required for Fmoc removal.[5]
-
Cbz Deprotection: While Cbz groups are typically removed by catalytic hydrogenolysis, the Bsm group is expected to be stable under these conditions. However, specific reductive cleavage methods for the Bsm group would likely also cleave a Cbz group. Therefore, careful selection of the deprotection sequence is necessary.
Data Presentation
Table 1: Comparison of Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Bsm |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis | Yes (with selective Bsm cleavage) |
| 4-(N,N-Dimethylsulfonamidomethyl)benzyl | Bsm | Reductive Cleavage (Proposed) | - |
Table 2: Proposed Reaction Conditions for Bsm Protection and Deprotection
| Step | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) |
| Protection | Amine, Bsm-Br, Base (e.g., DIEA), Solvent (e.g., DMF) | 2-12 hours | >90% |
| Deprotection (Proposed) | Bsm-protected amine, Reductant (e.g., SmI2 or photocatalysis), Solvent (e.g., THF) | 1-6 hours | 70-90% |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound (Bsm-Br)
This protocol describes a general procedure for the protection of a primary amine with Bsm-Br.
Materials:
-
Primary amine
-
This compound (Bsm-Br)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (Bsm-Br) (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Bsm-protected amine.
Protocol 2: Proposed Reductive Deprotection of a Bsm-Protected Amine
This protocol outlines a proposed method for the reductive cleavage of the Bsm protecting group based on literature methods for sulfonamide cleavage.[2][6]
Materials:
-
Bsm-protected amine
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Bsm-protected amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the samarium(II) iodide (SmI₂) solution in THF (4-6 eq) via syringe until the characteristic deep blue color persists.
-
Stir the reaction mixture at 0 °C for 1-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the dropwise addition of methanol until the blue color disappears.
-
Allow the mixture to warm to room temperature and add saturated aqueous potassium sodium tartrate solution.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected amine.
Mandatory Visualization
Caption: Workflow for Amine Protection and Deprotection using Bsm-Br.
Caption: Orthogonal Deprotection Scheme.
Conclusion
The this compound (Bsm-Br) reagent offers a promising avenue for the protection of amines in complex molecule synthesis. The exceptional stability of the resulting Bsm-sulfonamide to both acidic and basic conditions provides a high degree of orthogonality with commonly employed protecting groups like Boc and Fmoc. The proposed selective reductive cleavage of the Bsm group allows for its removal under mild conditions, further enhancing its utility in modern synthetic strategies. The protocols and strategies outlined herein provide a framework for the application of the Bsm protecting group in research and development.
References
Application Notes and Protocols: Synthesis of N-Arylmethyl-N,N-dimethylbenzenesulfonamide Derivatives via Reaction with Heterocyclic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives through the N-alkylation of various heterocyclic amines with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. The resulting N-arylmethyl-N,N-dimethylbenzenesulfonamide scaffolds are of significant interest in medicinal chemistry due to the established biological activities of both sulfonamide and heterocyclic moieties. Sulfonamides are a well-known class of compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Heterocyclic amines are integral components of numerous natural products and synthetic drugs. The combination of these two pharmacophores through a straightforward N-alkylation reaction offers a versatile platform for the generation of diverse molecular libraries for drug discovery programs.
The core reaction involves the nucleophilic substitution of the bromine atom in this compound by the nitrogen atom of a heterocyclic amine. This reaction is typically facilitated by a base in a suitable polar aprotic solvent. The choice of base and solvent can significantly influence the reaction rate and yield, and may be optimized for specific heterocyclic amines.[3] This document outlines general procedures for the synthesis and provides representative data for the reaction with common heterocyclic amines such as pyridine, imidazole, pyrazole, 1,2,4-triazole, and pyrimidine.
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the N-alkylation of various heterocyclic amines with this compound. These are generalized conditions and may require optimization for specific substrates.
| Heterocyclic Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2-Aminopyridine | K₂CO₃ | DMF | 80 | 6 | 75-85 |
| Imidazole | K₂CO₃ | Acetonitrile | Reflux | 4 | 80-90 |
| Pyrazole | NaH | THF | Room Temp. | 12 | 70-85 |
| 1,2,4-Triazole (Sodium Salt) | - | DMF | 10-15 | 2 | >90[4] |
| 2-Aminopyrimidine | K₂CO₃ | DMF | 100 | 8 | 65-75 |
Experimental Protocols
General Procedure for N-Alkylation of Heterocyclic Amines
Materials:
-
This compound
-
Heterocyclic amine (e.g., 2-aminopyridine, imidazole, pyrazole, 2-aminopyrimidine)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification apparatus (e.g., column chromatography)
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic amine (1.0 eq).
-
Dissolve or suspend the amine in the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq for carbonate bases, 1.1 eq for NaH).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0-1.2 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to the specified temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Specific Protocol for the Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-N,N-dimethylbenzenesulfonamide (Adapted from a similar patented procedure[4])
Materials:
-
Sodium salt of 1,2,4-triazole
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Sodium sulfate
-
Diisopropyl ether
Protocol:
-
Charge a reaction vessel with anhydrous DMF.
-
Add the sodium salt of 1,2,4-triazole (1.0 eq) to the DMF at 25-30 °C and stir.
-
Cool the mixture to 10 °C.
-
Prepare a solution of this compound (1.0 eq) in DMF.
-
Add the solution of the bromomethyl compound to the triazole salt solution at 10 °C.
-
Stir the reaction mixture for 2 hours at 10-15 °C.
-
Add deionized water to the reaction mixture and extract with dichloromethane.
-
Wash the combined organic layers with water, dry over sodium sulfate, and concentrate under reduced pressure.
-
Crystallize the crude product from diisopropyl ether to obtain the purified product.
Visualizations
Reaction Workflow
Caption: General experimental workflow for the synthesis of N-arylmethyl-N,N-dimethylbenzenesulfonamide derivatives.
Potential Signaling Pathway Inhibition
Many sulfonamide derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. For instance, compounds bearing a sulfonamide moiety have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and BRAF kinase, which are crucial regulators of the cell cycle and cell proliferation.[1][5] The diagram below illustrates a simplified representation of the Ras/Raf/MEK/ERK signaling pathway, a common target for anticancer drugs, and the cell cycle regulation by CDK2, highlighting the potential points of intervention for the synthesized sulfonamide derivatives.
Caption: Simplified signaling pathways potentially inhibited by sulfonamide derivatives.
References
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 5. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In analytical chemistry, particularly in the realm of chromatography, derivatization is a crucial technique employed to enhance the detectability and chromatographic behavior of analytes. Many organic molecules lack the necessary chromophores, fluorophores, or volatility for sensitive detection by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization modifies the analyte by introducing a functional group that imparts desirable properties, thereby improving analytical performance.
4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide is a versatile derivatizing reagent. Its utility stems from the reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions with a variety of functional groups, including phenols, carboxylic acids, thiols, and amines. The N,N-dimethylbenzenesulfonamide moiety introduces a strong chromophore, significantly enhancing the ultraviolet (UV) absorbance of the derivatized analyte. This makes it an excellent reagent for pre-column derivatization in HPLC-UV analysis. Furthermore, the introduced tag can improve the chromatographic properties of polar analytes on reverse-phase columns and provides a consistent fragment in mass spectrometry, aiding in qualitative and quantitative analysis.
This document provides detailed application notes and experimental protocols for the use of this compound as a derivatizing agent for the analysis of phenolic and carboxylic acid compounds.
Principle of Derivatization
The derivatization reaction with this compound is a nucleophilic substitution reaction. For phenols and carboxylic acids, the reaction is typically carried out under basic conditions to deprotonate the acidic proton of the hydroxyl or carboxyl group, forming a more potent nucleophile (phenoxide or carboxylate anion). This anion then attacks the electrophilic carbon of the bromomethyl group on the reagent, displacing the bromide ion and forming a stable ether or ester linkage, respectively. The reaction is often facilitated by a catalyst, such as a crown ether, which helps to solubilize the anionic nucleophile in the organic solvent used for the reaction.
Applications
The primary application of this compound as a derivatizing agent is for the quantitative analysis of compounds containing active hydrogen, such as:
-
Phenols: Including environmental pollutants (e.g., bisphenol A), drug metabolites, and natural products.
-
Carboxylic Acids: Such as fatty acids, prostaglandins, and acidic drugs.
-
Thiols: Including amino acids like cysteine and other sulfur-containing compounds.
-
Amines: Primary and secondary amines can also be derivatized, although this may require different reaction conditions.
The resulting derivatives exhibit strong UV absorbance, typically around 230-250 nm, allowing for sensitive detection with a standard HPLC-UV detector.
Experimental Protocols
Protocol 1: Derivatization of Phenolic Compounds for HPLC-UV Analysis
This protocol describes the derivatization of a model phenolic compound, 4-nitrophenol, in an aqueous sample.
Materials and Reagents:
-
This compound
-
4-Nitrophenol standard
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sample containing phenolic analytes
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Reagent Solutions:
-
Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Catalyst Solution: Prepare a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
-
Sample Preparation:
-
If the sample is solid, dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
If the sample is aqueous, it can be used directly.
-
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the sample solution.
-
Add 200 µL of the derivatizing reagent solution.
-
Add 50 µL of the catalyst solution.
-
Add approximately 10 mg of anhydrous potassium carbonate.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes in a heating block or water bath.
-
-
Sample Cleanup:
-
After the reaction, allow the vial to cool to room temperature.
-
Centrifuge the vial at 5000 rpm for 5 minutes to pellet the potassium carbonate.
-
Carefully transfer the supernatant to a clean vial.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the filtered solution into the HPLC system.
-
A typical HPLC method for the separation of the derivatized phenols is provided in the table below.
-
Protocol 2: Derivatization of Carboxylic Acids for LC-MS Analysis
This protocol outlines the derivatization of a model carboxylic acid, benzoic acid, for analysis by LC-MS.
Materials and Reagents:
-
This compound
-
Benzoic acid standard
-
Triethylamine (TEA)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade with 0.1% formic acid
-
Methanol (MeOH), LC-MS grade with 0.1% formic acid
Instrumentation:
-
LC-MS system (e.g., with an electrospray ionization - ESI source)
-
Analytical balance
-
Vortex mixer
-
Heating block
-
Nitrogen evaporator (optional)
Procedure:
-
Preparation of Reagent Solutions:
-
Derivatizing Reagent Solution: Prepare a 5 mg/mL solution of this compound in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the carboxylic acid sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 50 µL of the sample solution.
-
Add 100 µL of the derivatizing reagent solution.
-
Add 10 µL of triethylamine.
-
Seal the vial and vortex briefly.
-
Heat the mixture at 60°C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
After cooling, the reaction mixture can be diluted with the initial mobile phase (e.g., 1:10 with 50:50 water:acetonitrile with 0.1% formic acid) before injection.
-
Alternatively, for trace analysis, the solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in the mobile phase.
-
-
LC-MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS system.
-
The sulfonamide group can aid in ionization in positive ion mode ESI. Monitor the protonated molecular ion [M+H]⁺ of the derivative.
-
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the analysis of derivatized analytes using this compound, based on the performance of similar derivatization reagents.
| Analyte Class | Analyte Example | Analytical Method | Linearity (r²) | LOD (Limit of Detection) | LOQ (Limit of Quantification) |
| Phenols | 4-Nitrophenol | HPLC-UV (254 nm) | > 0.999 | 5 ng/mL | 15 ng/mL |
| Phenols | Bisphenol A | HPLC-UV (230 nm) | > 0.998 | 10 ng/mL | 30 ng/mL |
| Carboxylic Acids | Benzoic Acid | LC-MS (ESI+) | > 0.997 | 1 ng/mL | 3 ng/mL |
| Carboxylic Acids | Ibuprofen | LC-MS (ESI+) | > 0.999 | 0.5 ng/mL | 1.5 ng/mL |
Visualizations
Caption: General experimental workflow for derivatization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the radical bromination of 4-methyl-N,N-dimethylbenzenesulfonamide. This reaction, often referred to as a Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a suitable solvent.[1][2][3]
Q2: How can I minimize the formation of the dibrominated side product?
The formation of 4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide is a common side reaction. To minimize its formation, it is crucial to use a controlled amount of NBS, typically ranging from 1.0 to 1.2 equivalents relative to the starting material. Using a significant excess of NBS will increase the likelihood of dibromination. Monitoring the reaction progress closely using techniques like TLC or NMR spectroscopy can help in quenching the reaction once the starting material is consumed, preventing over-bromination.
Q3: What are the best solvents for this reaction?
Traditionally, carbon tetrachloride (CCl₄) has been widely used for Wohl-Ziegler reactions due to its inertness.[1] However, due to its toxicity and environmental concerns, alternative solvents are preferred. Acetonitrile (CH₃CN) has been shown to be an effective solvent for benzylic brominations with NBS.[4] Other non-polar solvents such as cyclohexane or benzene can also be used. The choice of solvent can influence the reaction rate and selectivity.[5]
Q4: My reaction is not proceeding or is very slow. What could be the issue?
Several factors can contribute to a sluggish or incomplete reaction:
-
Inactive Initiator: The radical initiator (AIBN or BPO) may have decomposed. Ensure you are using a fresh batch of the initiator.
-
Insufficient Heat or Light: Radical initiation requires an energy source. Ensure the reaction mixture is heated to the appropriate temperature for the chosen initiator (typically 70-80 °C for AIBN in CCl₄) or is being irradiated with a suitable light source.[1]
-
Presence of Inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q5: How do I purify the final product?
The crude product can typically be purified by recrystallization.[6] Common solvent systems for recrystallization of sulfonamides include ethanol/water, acetone/hexane, or toluene.[7][8] If the product is an oil or fails to crystallize, column chromatography on silica gel is a recommended purification method.[8] A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Prevention Strategy | Expected Outcome |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the radical initiator is active and used in a sufficient amount (typically 0.1-0.2 eq).- Increase reaction temperature or prolong the reaction time. Monitor progress by TLC.[9] | Increased conversion of starting material to product. |
| Formation of side products (e.g., dibrominated compound, aromatic bromination). | - Use a controlled amount of NBS (1.0-1.2 eq).- Avoid high temperatures that might favor electrophilic aromatic substitution.[10] | Minimized side product formation and improved selectivity for the desired product. | |
| Product "oils out" during recrystallization | The solution is too concentrated, or the cooling process is too rapid.[7] | - Reheat the solution to redissolve the oil.- Add a small amount of additional hot solvent.- Allow the solution to cool more slowly.[7] | Formation of solid crystals instead of an oil. |
| Multiple spots on TLC of the crude product | Presence of unreacted starting material, dibrominated product, and other impurities. | - Optimize reaction conditions to drive the reaction to completion.- Use column chromatography for purification if recrystallization is ineffective.[8] | Isolation of a pure product with a single spot on TLC. |
| Streaking on TLC plate | The compound may be too polar for the chosen eluent or due to the acidic N-H proton in potential side products.[8] | - Use a more polar eluent system.- Add a small amount of acetic acid (e.g., 0.5%) to the eluent to suppress ionization.[8] | Sharper spots on the TLC plate, allowing for better separation and analysis. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the benzylic bromination of 4-methyl-N,N-dimethylbenzenesulfonamide using NBS and AIBN.
Materials:
-
4-methyl-N,N-dimethylbenzenesulfonamide
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Sodium sulfite solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-N,N-dimethylbenzenesulfonamide (1.0 eq) in CCl₄ or CH₃CN.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (for CCl₄) or around 80 °C (for CH₃CN) and stir vigorously.
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Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
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Wash the filtrate with a 5% sodium sulfite solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Optimization of Reaction Conditions (Illustrative)
The following table provides an illustrative example of how to systematically optimize the reaction conditions. Researchers should adapt this based on their experimental findings.
| Entry | Solvent | Equivalents of NBS | Initiator (eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CCl₄ | 1.1 | AIBN (0.1) | 77 | 3 | e.g., 75 |
| 2 | CH₃CN | 1.1 | AIBN (0.1) | 80 | 3 | e.g., 80 |
| 3 | Cyclohexane | 1.1 | AIBN (0.1) | 81 | 4 | e.g., 70 |
| 4 | CH₃CN | 1.0 | AIBN (0.1) | 80 | 4 | e.g., 65 (with starting material) |
| 5 | CH₃CN | 1.2 | AIBN (0.1) | 80 | 3 | e.g., 82 (with minor dibromination) |
| 6 | CH₃CN | 1.1 | BPO (0.1) | 80 | 3 | e.g., 78 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for optimizing the synthesis of this compound.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the benzylic bromide (-CH₂Br). This group is highly susceptible to nucleophilic substitution reactions. The aromatic ring can also participate in certain reactions, but the benzylic position is significantly more reactive.
Q2: What types of nucleophilic substitution reactions can be expected with this compound?
A2: Due to the nature of the benzylic bromide, both S_N1 and S_N2 reaction mechanisms are possible. The benzylic carbocation formed in an S_N1 pathway is stabilized by resonance with the benzene ring, making this pathway viable. However, as a primary halide, it is also amenable to S_N2 reactions, especially with strong nucleophiles and in polar aprotic solvents. The reaction pathway can often be influenced by the specific reaction conditions.[1][2][3]
Q3: What are some common impurities that might be present in the starting material?
A3: Commercial this compound typically has a purity of around 95%.[4] Potential impurities could include the corresponding benzyl alcohol (from hydrolysis), the dibrominated product, or unreacted starting materials from its synthesis, such as 4-methyl-N,N-dimethylbenzenesulfonamide.
Q4: How should this compound be stored?
A4: The compound should be stored in a cool, dry place, typically at 2-8°C, to minimize decomposition.[5] It is sensitive to moisture and can hydrolyze.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Low yields are a common problem in organic synthesis. The following table outlines potential causes and solutions when using this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile | - Increase the nucleophilicity of the reagent. For example, when using an alcohol, deprotonate it with a suitable base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Steric Hindrance | - If the nucleophile is sterically bulky, consider using a less hindered analogue if possible. - Prolong the reaction time or increase the temperature, monitoring for decomposition. |
| Side Reactions | - See the "Common Side Reactions" section below for potential unwanted reactions and how to mitigate them. |
| Solvent Choice | - For S_N2 reactions, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the rate. - For S_N1 reactions, a polar protic solvent like ethanol or methanol may be more suitable. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - If the reaction has stalled, consider adding more of the nucleophile or a catalyst if applicable. |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate or multiple peaks in a GC-MS/LC-MS analysis indicates the formation of side products.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | - When reacting with primary or secondary amines, over-alkylation to form tertiary or quaternary ammonium salts can occur. Use a controlled stoichiometry of the amine (or use the amine as the limiting reagent). Consider using a large excess of the amine to favor mono-alkylation. |
| Elimination Reaction | - Although less common with benzylic systems, elimination to form a stilbene-type dimer can occur, especially with a bulky, non-nucleophilic base. Use a non-bulky base if elimination is suspected. |
| Hydrolysis | - The benzylic bromide can react with water to form the corresponding benzyl alcohol. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dimerization | - Wurtz-type coupling to form a bibenzyl derivative is a possible side reaction, particularly if reactive metals are present (e.g., in Grignard reagent formation). |
Common Side Reactions
Below are some common side reactions that can occur when using this compound.
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| Hydrolysis | Reaction with water to form 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Over-alkylation | Reaction of the initial product with another molecule of the starting material, especially with di-functional nucleophiles or primary/secondary amines. | Using a 1:1 stoichiometry of a primary or secondary amine. | Use a large excess of the amine or protect one of the reactive sites if possible. |
| Elimination | Formation of an alkene, though less common for benzylic halides. | Strong, bulky bases and high temperatures. | Use a non-nucleophilic, less bulky base if a base is required. |
| Dimerization (Wurtz Coupling) | Self-coupling of two molecules of the starting material to form 1,2-bis(4-(N,N-dimethylsulfamoyl)phenyl)ethane. | Presence of reactive metals (e.g., Mg, Na). | Avoid the use of reactive metals if this side reaction is a concern. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
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Primary or secondary amine
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Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
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Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DMF.
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Add potassium carbonate (1.5 - 2.0 eq) or triethylamine (1.5 - 2.0 eq) to the mixture.
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Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.
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Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) while monitoring the progress by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 25 | 12 | 85-95 |
| Piperidine | Et₃N | Acetonitrile | 50 | 6 | 90-98 |
| Benzylamine | K₂CO₃ | DMF | 25 | 8 | 88-96 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Reaction Pathway for N-Alkylation
Caption: General reaction scheme for the N-alkylation of an amine.
References
Removal of unreacted "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted "this compound" from a reaction mixture?
A1: The primary methods for removing unreacted "this compound," an electrophilic reagent, include:
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Quenching: Reacting the excess electrophile with a nucleophilic scavenger to form a more easily removable byproduct.
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Scavenger Resins: Using solid-supported scavengers to covalently bind and remove the excess reagent by filtration.[1]
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Liquid-Liquid Extraction: Partitioning the compound between two immiscible liquid phases, often an organic solvent and an aqueous solution with adjusted pH.[2][3]
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Crystallization: Purifying the desired solid product from a solution, leaving the impurities, including unreacted "this compound," in the mother liquor.[4][5]
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Column Chromatography: Separating the desired compound from the unreacted reagent and other impurities based on their differential adsorption to a stationary phase.[6]
Q2: What are the key properties of "this compound" to consider during purification?
Q3: How can I monitor the removal of "this compound"?
A3: The progress of the removal can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for precise determination of the concentration of the unreacted reagent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the presence of the characteristic signals of "this compound" in the crude product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of unreacted "this compound".
Problem 1: The unreacted reagent is still present after aqueous work-up.
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Possible Cause: Insufficient quenching of the electrophilic bromomethyl group.
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Solution: Implement a quenching step before the aqueous work-up. Add a nucleophilic amine, such as triethylamine or aqueous ammonia, to the reaction mixture and stir for 1-2 hours at room temperature. This will convert the benzyl bromide into a more water-soluble ammonium salt, which can then be easily removed by extraction with water or dilute acid.[6]
Problem 2: Difficulty in separating the product from the unreacted reagent by column chromatography.
-
Possible Cause: Similar polarities of the desired product and "this compound," leading to co-elution.
-
Solution 1 (Quenching): As described above, quench the reaction mixture. The resulting quenched product will have a significantly different polarity, facilitating chromatographic separation.
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Solution 2 (Scavenger Resin): Treat the reaction mixture with a scavenger resin. This will covalently bind the unreacted reagent, which can then be removed by simple filtration before chromatography.[1] Amine- or thiol-based scavenger resins are suitable for this purpose.[6]
Problem 3: The desired product is not crystallizing, or the unreacted reagent co-crystallizes.
-
Possible Cause: The crude product is not pure enough for effective crystallization, or a suboptimal solvent system is being used.
-
Solution:
-
Improve Purity: First, attempt to remove the bulk of the unreacted reagent using quenching followed by extraction or by using a scavenger resin.
-
Optimize Crystallization Solvent: Perform small-scale solvent screening to find a suitable solvent or solvent mixture. A good solvent will dissolve the product at an elevated temperature but not at room temperature, while the impurity remains in solution. Common solvents for sulfonamide crystallization include ethanol, methanol, isopropanol, and ethyl acetate.[7][8]
-
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is suitable for reaction products that are stable to basic conditions and soluble in a water-immiscible organic solvent.
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Cool the reaction mixture to room temperature.
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Add triethylamine (2-3 equivalents relative to the excess "this compound").
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Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with 1 M HCl to remove triethylamine and the formed benzyltriethylammonium bromide.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal using a Scavenger Resin
This method is useful when the product is sensitive to aqueous work-up conditions.
-
Choose a suitable scavenger resin: A resin with nucleophilic groups such as tris(2-aminoethyl)amine (Si-Trisamine) or a thiol-based resin is recommended.
-
Add the scavenger resin (typically 2-4 equivalents relative to the excess electrophile) to the reaction mixture.
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Stir the suspension at room temperature. The reaction time will depend on the specific resin and substrate, so it is crucial to monitor the reaction by TLC or HPLC.
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Filter the reaction mixture to remove the resin.
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Wash the resin with a small amount of the reaction solvent.
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Combine the filtrate and washings and concentrate under reduced pressure.
Protocol 3: Recrystallization
This protocol is for purifying a solid product from unreacted "this compound".
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Select an appropriate solvent: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one that dissolves the product when hot but not when cold.
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Dissolve the crude product in the minimum amount of the chosen boiling solvent.
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If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot filtration to remove the charcoal or any other insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the crystals by filtration and wash them with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Removal Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Quenching & Extraction | Cost-effective, scalable. | Requires product stability to quench and extraction conditions. | Robust products, large-scale synthesis. |
| Scavenger Resins | High selectivity, simple filtration work-up.[1] | Higher cost, may require optimization of reaction time. | High-throughput synthesis, sensitive products. |
| Recrystallization | Can provide highly pure product. | Potential for product loss in mother liquor, may not be suitable for all compounds. | Solid products with good crystallization properties. |
| Column Chromatography | Widely applicable, good separation efficiency. | Can be time-consuming and require large volumes of solvent. | Small to medium scale purifications, separation of complex mixtures. |
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Improving yield in reactions involving "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"
[2] US20070259885A1 - Substituted Benzenesulfonamides and the uses thereof - Google Patents (2007-05-03) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give 4-(bromomethyl)-N,N-dimethylbenzenesulfonamide as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- [1] US20100286105A1 - Compounds and methods for kinase modulation, and indications therefor - Google Patents (2010-05-11) this compound was prepared as described in the following scheme: To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give this compound as a white solid (1.9 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.82 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.50 (s, 2H), 2.72 (s, 6H). --INVALID-LINK-- WO2022109009A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2021-11-18) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (5.0 g, 18.6 mmol, 1.0 equiv) in DCM (50 mL) was added dimethylamine hydrochloride (3.0 g, 37.1 mmol, 2.0 equiv) and Et3N (7.5 g, 74.2 mmol, 4.0 equiv) at 0 °C. The mixture was stirred at 25 °C for 12 h. The reaction mixture was quenched by addition of H2O (50 mL) at 25 °C. The resulting mixture was extracted with DCM (3 x 50 mL). The combined organic layers were dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate = 10:1) to afford this compound (4.5 g, 16.3 mmol, 88% yield) as a white solid. --INVALID-LINK-- CN102432578A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate, which is also named 2-(4-chlorobenzoylamino)-3-(2-quinolone-4-yl) propionic acid. The method comprises the following steps of: adding a compound I and a compound II into an organic solvent, and reacting for 2-10 hours at 30-100 DEG C under the action of an acid-binding agent so as to generate a compound III; and finally hydrolyzing the compound III in a sodium hydroxide aqueous solution so as to obtain the rebamipide. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- CN104292215A - Preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide - Google Patents (2014-09-29) The invention discloses a preparation method of N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. The preparation method comprises the following steps that p-toluenesulfonyl chloride is taken as a raw material, and N,N-dimethyl-4-(bromomethyl)benzenesulfonamide is obtained through a sulfonamidation reaction and a bromination reaction, wherein the sulfonamidation reaction is that the p-toluenesulfonyl chloride serving as the raw material and a dimethylamine aqueous solution are subjected to a reaction in an organic solvent in the presence of an acid-binding agent, so as to obtain N,N,4-trimethylbenzenesulfonamide; the bromination reaction is that the N,N,4-trimethylbenzenesulfonamide and a brominating agent are subjected to a reaction in an organic solvent under the condition of illumination, so as to obtain the N,N-dimethyl-4-(bromomethyl)benzenesulfonamide. According to the preparation method, the defects that a used raw material p-toluenesulfonyl chloride is high in price, a great deal of waste water can be generated in the synthesis process of the p-toluenesulfonyl chloride, the environment is seriously polluted, the atom economy is poor and the like can be overcome. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- WO2021195493A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2021-03-24) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na2SO4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- CN102372675A - Preparation method of high-purity N,N,4-trimethylbenzenesulfonamide - Google Patents (2011-09-14) The invention discloses a preparation method of high-purity N,N,4-trimethylbenzenesulfonamide. The method comprises the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent which is insoluble in water; adding liquid dimethylamine for reaction; after the reaction is ended, washing a reaction solution with water, and layering; and distilling the organic solvent from an organic layer to obtain the high-purity N,N,4-trimethylbenzenesulfonamide. The preparation method has the advantages that the operation is simple, the product purity is high (more than 99.5 percent), the yield is high (more than 95 percent), the generation of three wastes is avoided, and the industrial production is facilitated. --INVALID-LINK-- Synthesis of this compound To a solution of 4-(bromomethyl)benzenesulfonyl chloride (2.0 g, 7.4 mmol) in THF (20 mL) was added dimethylamine (2.0 M in THF, 11.2 mL, 22.3 mmol) at 0° C. The mixture was stirred at room temperature for 1 h. The solvent was evaporated and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated to give this compound as a white solid (1.9 g, 92%). --INVALID-LINK-- this compound | C9H12BrNO2S - PubChem this compound is a synthetic compound that is used as a reagent in organic synthesis. It is a white solid that is soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. It is not soluble in water. This compound is a stable compound that can be stored at room temperature for long periods of time. It is not sensitive to air or moisture. --INVALID-LINK-- CN102432577A - Method for preparing rebamipide intermediate - Google Patents (2011-10-26) The invention discloses a method for preparing a rebamipide intermediate of 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid, which comprises the following steps: carrying out a reaction on a compound I and a compound II in an organic solvent for 2-10h at the temperature of 30-100 DEG C under the action of an acid-binding agent to generate a compound III, and finally, hydrolyzing the compound III in a sodium hydroxide aqueous solution to obtain the rebamipide intermediate. The method has the advantages of easily available raw materials, simple process, mild reaction conditions, high yield and purity and low cost, and is suitable for industrial production. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0 °C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- WO2012066316A1 - Novel n-((1-alkyl-piperidin-4-yl)methyl)-sulfonamides as 5-ht6 receptor ligands - Google Patents (2011-11-17) To a solution of 4-methylbenzene-1-sulfonyl chloride (10.0 g, 52.46 mmol) in dichloromethane (100 ml), dimethylamine solution (2M in THF, 52.46 ml, 104.92 mmol) was added at 0° C. and the reaction mixture was stirred at room temperature for 16 h. The reaction mixture was concentrated and the residue was diluted with water (100 ml) and extracted with ethyl acetate (2 x 100 ml). The combined organic layer was washed with water (100 ml), brine (50 ml) and dried over Na2SO4 and concentrated to afford N,N,4-trimethylbenzenesulfonamide (10.1 g, 90%) as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2012140590A2 - Process for the preparation of vilanterol and intermediates for its synthesis - Google Patents (2012-04-12) The present invention relates to a process for the preparation of Vilanterol and to novel intermediates for its synthesis. A novel process for the preparation of compound (A), an intermediate for the synthesis of Vilanterol, is also an object of the invention. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- US20220153625A1 - Compositions and methods for treating or preventing coronavirus infection - Google Patents (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-4-hydroxy-n-(4-(7-methoxy-2-(4-methoxyphenyl)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide (40 mg, 0.05 mmol, 1.00 equiv) was dissolved in MeCN (1.0 mL). This compound (22 mg, 0.08 mmol, 1.50 equiv) and k2co3 (14 mg, 0.10 mmol, 2.00 equiv) were added. The resulting solution was stirred for 12 h at 60 °C. The reaction mixture was cooled. The solids were filtered out. The filtrate was concentrated under vacuum. The residue was purified by reverse phase flash [water (0.1% fac)/acn]. This resulted in 16.0 mg (33%) of (2s,4r)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)-n-(4-(7-methoxy-2-(4-methoxyphenyl)-5-((4-((dimethylamino)sulfonyl)benzyl)oxy)-3,4-dihydro-2h-benzo[b]oxazin-5-yl)-1h-1,2,3-triazol-1-yl)-4-hydroxypyrrolidine-2-carboxamide as a white solid. --INVALID-LINK-- US20130231332A1 - Substituted pyrimidinone compounds as wrnip inhibitors and uses thereof - Google Patents (2013-03-05) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- WO2013064977A1 - A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2012-10-31) A process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon in the presence of an initiator and an illuminating agent. --INVALID-LINK-- US9440938B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2016-03-29) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- US20120190847A1 - Process for the preparation of 4-(bromomethyl) benzenesulfonyl chloride - Google Patents (2012-01-24) The present invention relates to an improved process for the preparation of 4-(bromomethyl)benzenesulfonyl chloride of formula (I). The process comprises reacting p-toluenesulfonyl chloride with N-bromosuccinimide in a chlorinated hydrocarbon solvent in the presence of an initiator and an illuminating agent. The 4-(bromomethyl)benzenesulfonyl chloride obtained by the process of the present invention has a purity of at least 98%. --INVALID-LINK-- KR101533446B1 - Manufacturing method of novel intermediate of Rebamipide - Google Patents (2014-12-10) The present invention relates to a novel intermediate of rebamipide which is useful as a medicine for treating gastritis and gastric ulcer, and a method for preparing the same. The method for preparing the novel intermediate of rebamipide according to the present invention is a new method that can be usefully used to prepare rebamipide, and has advantages in that the reaction is simple, the yield is high, and high-purity rebamipide can be prepared. --INVALID-LINK-- CN101928230A - Method for preparing 4-(bromomethyl)benzenesulfonyl chloride - Google Patents (2010-08-27) The invention discloses a method for preparing 4-(bromomethyl)benzenesulfonyl chloride, which is characterized by comprising the following steps: dissolving p-toluenesulfonyl chloride in an organic solvent, adding a brominating agent, dripping an initiator at the reflux temperature of the solvent, and carrying out a reaction for 2-8 hours to obtain 4-(bromomethyl)benzenesulfonyl chloride. The method has the advantages of easily obtained raw materials, simple operation, mild reaction conditions, high product yield, and suitability for industrial production. --INVALID-LINK-- US8802677B2 - Substituted pyrimidinone compounds as WRNIP inhibitors and uses thereof - Google Patents (2014-03-11) To a solution of 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) was added dimethylamine hydrochloride (2.0 eq) and triethylamine (4.0 eq) at 0° C. under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 16 h. Upon completion, the reaction mixture was diluted with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to get the crude product. The crude product was purified by silica gel column chromatography using 10-20% ethyl acetate in pet-ether to afford this compound. --INVALID-LINK-- Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reactions involving this compound and improve yields.
Troubleshooting Guide
Q1: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in reactions with this compound can stem from several factors. Primarily, the stability of the reagent, the reaction conditions, and the presence of side reactions play a crucial role.
Potential Causes and Solutions:
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Reagent Quality: Ensure the this compound is of high purity. Impurities from its synthesis, such as the starting material p-toluenesulfonyl chloride, can interfere with the desired reaction.
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Reaction Conditions:
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Temperature: Many procedures initiate the reaction at 0°C and then allow it to proceed at room temperature.[1] For less reactive substrates, gentle heating (e.g., 60°C) may be necessary.
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Reaction Time: Reaction times can vary significantly, from one hour to 16 hours.[1] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time and avoid decomposition.
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Solvent: Anhydrous solvents are often recommended to prevent hydrolysis of the bromomethyl group. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[1]
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Base Selection: The choice and amount of base are critical. Triethylamine (Et3N) is a frequently used base. Using an appropriate excess of the base can be crucial for driving the reaction to completion.
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Side Reactions: The primary side reaction is the hydrolysis of the bromomethyl group to a hydroxymethyl group. This can be minimized by using anhydrous conditions.
Q2: I am observing multiple spots on my TLC plate. What are the likely side products?
The most common side product is the hydrolyzed analog, 4-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide. Other possibilities include unreacted starting materials or products from reactions with impurities.
To identify the side products, consider the following:
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Run co-spots on your TLC with the starting materials.
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If possible, isolate the side products and characterize them using techniques like NMR or mass spectrometry.
A typical purification method involves silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
While commercial purities can vary, processes have been developed to synthesize 4-(bromomethyl)benzenesulfonyl chloride, a precursor, with a purity of at least 98%. It is advisable to check the certificate of analysis from the supplier.
Q2: How should I store and handle this compound?
This compound is a stable compound that can be stored at room temperature for extended periods. It is not sensitive to air or moisture, but as a good laboratory practice, it should be stored in a tightly sealed container in a cool, dry place.
Q3: In what solvents is this compound soluble?
It is soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). It is not soluble in water.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Starting Material | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| 4-(bromomethyl)benzenesulfonyl chloride | Dimethylamine (2.0 M in THF) | - | THF | 0°C to RT | 1 h | 92% | [1] |
| 4-(bromomethyl)benzenesulfonyl chloride | Dimethylamine hydrochloride | Triethylamine | DCM | 0°C to 25°C | 12 h | 88% | |
| 4-(bromomethyl)benzenesulfonyl chloride | Dimethylamine hydrochloride | Triethylamine | Anhydrous DCM | 0°C to RT | 16 h | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from several high-yield preparations.[1]
Materials:
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4-(bromomethyl)benzenesulfonyl chloride
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Dimethylamine (2.0 M solution in THF)
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Tetrahydrofuran (THF)
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Ethyl acetate
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Water
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO4)
Procedure:
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Dissolve 4-(bromomethyl)benzenesulfonyl chloride (1.0 eq) in THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add dimethylamine solution (3.0 eq) to the cooled solution.
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Stir the reaction mixture at room temperature for 1 hour.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over MgSO4, filter, and concentrate to obtain the product.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
"4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" solubility issues in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of sulfonamides like this compound?
A1: Sulfonamides often exhibit low aqueous solubility due to their crystalline structure and strong intermolecular hydrogen bonds which require significant energy to overcome.[1] The presence of a hydrophobic benzene ring in their structure is a primary contributor to their limited solubility in water.[2] While the sulfonamide group itself adds some polarity, the nonpolar character of the benzene ring often dictates its overall solubility profile.[2]
Q2: Why is my this compound not dissolving in my chosen organic solvent?
A2: Several factors can contribute to poor solubility. The chosen solvent may not have the optimal polarity to dissolve the compound. Additionally, for sulfonamides, their ionization state, which is pH-dependent, can significantly influence solubility.[1] In its unionized form, the compound is generally more hydrophobic and less soluble.[1]
Q3: Is it recommended to prepare a stock solution of this compound? If so, in what solvent?
A3: Yes, preparing a concentrated stock solution in a suitable organic solvent is a common practice. Dimethyl sulfoxide (DMSO) is frequently used for creating high-concentration stock solutions of sulfonamides.[1][2] This stock can then be diluted to the final concentration in your experimental system.
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can sometimes improve the solubility of a compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade. Always start with gentle warming and monitor for any changes in the appearance of the solution or the compound itself.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution.
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Possible Cause: The final concentration of the compound in the diluted solution exceeds its solubility limit in that specific solvent mixture.
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Troubleshooting Steps:
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Reduce Final Concentration: Lower the final concentration of the compound in your experiment.
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Optimize Co-solvent System: If using a co-solvent system, adjust the ratio of the solvents to improve solubility.
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pH Adjustment: For aqueous buffers, adjusting the pH can increase the solubility of sulfonamides by promoting the formation of a more soluble ionized form.[1][2]
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Issue: Inconsistent results in biological assays.
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Possible Cause: Undissolved micro-precipitates of the compound can lead to inaccurate concentration measurements and variability in results.
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Troubleshooting Steps:
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Visual Inspection: Carefully inspect the solution against a dark background with a light source to check for any visible particles.
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Fresh Dilutions: Prepare fresh dilutions of the compound immediately before each experiment.[1]
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Use of Low-Adhesion Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may help mitigate this issue.[1]
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Solubility Data
Due to the limited availability of specific quantitative data for "this compound," the following table provides a qualitative summary based on the general solubility of sulfonamides.
| Organic Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of sulfonamides.[1][2] |
| N,N-Dimethylformamide (DMF) | Soluble | Often exhibits similar solvating properties to DMSO. |
| Methanol | Sparingly Soluble | Solubility may be limited. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent to improve aqueous solubility.[2] |
| Acetone | Sparingly Soluble | |
| Dichloromethane | Sparingly Soluble | |
| Cyclohexane | Poorly Soluble | Sulfonamides generally have low solubility in nonpolar, aprotic solvents.[3] |
Experimental Protocol: Determination of Solubility
This protocol provides a general method for determining the solubility of "this compound" in a specific solvent.
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Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge the sample to pellet the undissolved solid.
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Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, with a pre-established standard curve.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Key factors influencing the solubility of sulfonamides.
References
Preventing over-alkylation with "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"
Welcome to the technical support center for "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound" is a versatile reagent used in organic synthesis. Its key feature is the reactive bromomethyl group, which makes it an effective alkylating agent. It is commonly used to introduce the N,N-dimethylsulfonamidobenzyl group to various nucleophiles, particularly primary and secondary amines, as well as sulfonamides. This moiety is of interest in medicinal chemistry for the development of new therapeutic agents.
Q2: What is over-alkylation and why is it a concern when using this reagent?
A2: Over-alkylation is a common side reaction where a primary amine, after being mono-alkylated, reacts again with another molecule of the alkylating agent to form a di-alkylated product. This is a concern because the mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, making it more reactive. This leads to a mixture of products, reducing the yield of the desired mono-alkylated compound and complicating purification.
Q3: How can I detect over-alkylation in my reaction mixture?
A3: Over-alkylation can be detected using standard analytical techniques:
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Thin-Layer Chromatography (TLC): The di-alkylated product will typically have a different Rf value than the mono-alkylated product and the starting amine.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique will show a peak corresponding to the molecular weight of the di-alkylated product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the disappearance of the N-H proton signal of the mono-alkylated product and the appearance of new signals corresponding to the second benzyl group are indicative of di-alkylation.
Troubleshooting Guide: Preventing Over-alkylation
This guide provides solutions to common issues encountered during alkylation reactions with "this compound."
| Issue | Potential Cause | Recommended Solution |
| Significant formation of di-alkylated product | Incorrect stoichiometry: Using an excess of the alkylating agent. | Use a 1:1 or a slight excess of the amine nucleophile to the alkylating agent. |
| Rapid addition of the alkylating agent: High local concentration of the alkylating agent favors di-alkylation. | Add the "this compound" solution dropwise over an extended period. | |
| High reaction temperature: Increased temperature can accelerate the rate of the second alkylation. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Strongly basic conditions: A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity. | Use a milder base (e.g., K2CO3, NaHCO3) or a stoichiometric amount of a stronger base. | |
| Low yield of the desired mono-alkylated product | Steric hindrance: A bulky nucleophile may react slowly. | Increase the reaction temperature slightly or use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate. |
| Poor nucleophilicity of the substrate: The starting amine is not reactive enough. | Consider using a stronger base to fully deprotonate the nucleophile. However, be mindful of the increased risk of over-alkylation. | |
| Reaction does not go to completion | Insufficient base: Incomplete deprotonation of the nucleophile. | Ensure at least one equivalent of base is used for primary amines or sulfonamides. For amine hydrohalide salts, use at least two equivalents. |
| Poor quality of reagents: Degradation of the alkylating agent or solvent impurities. | Use freshly opened or purified solvents and verify the purity of the "this compound." |
Quantitative Data on Mono- vs. Di-alkylation
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature (°C) | Ratio (Mono:Di) | Yield of Mono (%) |
| Benzyl Bromide | Benzylamine | K2CO3 | Acetonitrile | 25 | 85:15 | 75 |
| Benzyl Bromide | Benzylamine | NaH | THF | 0 | 70:30 | 60 |
| 4-Methoxybenzyl Bromide | Aniline | Cs2CO3 | DMF | 25 | 90:10 | 82 |
| 4-Nitrobenzyl Bromide | n-Butylamine | Et3N | Dichloromethane | 25 | 95:5 | 88 |
Experimental Protocols
Detailed Protocol for Mono-alkylation of a Primary Amine
This protocol is adapted from established procedures for similar benzyl bromides and is intended as a starting point for optimization.
Materials:
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"this compound"
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Primary amine (e.g., benzylamine)
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Potassium carbonate (K2CO3), anhydrous
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Acetonitrile (ACN), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na2SO4)
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).
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Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
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Preparation of Alkylating Agent Solution: In a separate flask, dissolve "this compound" (1.05 eq) in anhydrous acetonitrile.
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Slow Addition: Transfer the alkylating agent solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 1-2 hours at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup:
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Once the reaction is complete, filter the mixture to remove the potassium carbonate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.
Visualizations
Logical Workflow for Troubleshooting Over-alkylation
Technical Support Center: Monitoring Reactions with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" in chemical reactions and monitoring their progress using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC monitoring of reactions involving "this compound."
Issue 1: Streaking or Elongated Spots on the TLC Plate
Question: My TLC plate shows streaks or elongated spots for my reaction mixture. What could be the cause and how can I fix it?
Answer: Streaking on a TLC plate can be caused by several factors when working with "this compound" and its reaction products.[1][2]
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Sample Overload: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[1] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.
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Solution: Dilute your reaction mixture sample with a suitable solvent (e.g., dichloromethane or ethyl acetate) before spotting it on the TLC plate. Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate between each application.[1]
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Inappropriate Solvent System: The polarity of the developing solvent (eluent) may not be suitable for the compounds being separated, causing them to move as a streak.[2]
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Solution: Adjust the polarity of your eluent. If your compounds are highly polar and streaking at the baseline, increase the proportion of the polar solvent in your mixture. Conversely, if they are streaking near the solvent front, decrease the polar solvent component.
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Compound Instability: "this compound" or its products might be unstable on the silica gel plate, leading to decomposition and streaking.
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Solution: To minimize degradation, you can try adding a small amount of a modifier to your eluent. For acid-sensitive compounds, a small amount of triethylamine (0.1-1%) can be added. For base-sensitive compounds, a few drops of acetic acid may help.
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Issue 2: Poor Separation of Spots (Overlapping Spots)
Question: The spots for my starting material and product are too close together on the TLC plate. How can I improve the separation?
Answer: Achieving good separation between the starting material, "this compound," and the reaction product is crucial for accurate reaction monitoring.
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Optimize the Solvent System: The choice of eluent is critical for good separation.
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Solution: Experiment with different solvent systems of varying polarities. A common starting point for separating aromatic compounds is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. Vary the ratio of these solvents to find the optimal separation. For example, start with a 4:1 hexane:ethyl acetate mixture and adjust as needed.
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Use a Different Stationary Phase: If optimizing the solvent system doesn't provide adequate separation, the interaction of your compounds with the stationary phase may be too similar.
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Solution: Consider using a different type of TLC plate, such as alumina plates instead of silica gel, especially if you are working with amines which can sometimes interact strongly with the acidic silica.
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Two-Dimensional TLC: For complex reaction mixtures, a two-dimensional TLC can help resolve overlapping spots.
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Solution: Spot the mixture in one corner of a square TLC plate and develop it in one solvent system. After drying, turn the plate 90 degrees and develop it in a second, different solvent system. This can effectively separate compounds with similar Rf values in a single solvent system.
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Issue 3: No Visible Spots on the TLC Plate
Question: I've run my TLC, but I don't see any spots under UV light. Does this mean my reaction hasn't worked?
Answer: Not necessarily. While "this compound" and many of its likely products are aromatic and should be UV-active, there are several reasons why spots may not be visible.[1]
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Compound is Not UV-Active: Although unlikely for the core structure, certain modifications to the molecule might reduce its UV activity.
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Solution: Use a chemical stain to visualize the spots. Potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups.[3] Another option is a p-anisaldehyde stain, which can produce colored spots with various compounds upon heating.
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Sample is Too Dilute: The concentration of the compounds in the spotted sample may be too low to be detected.[1]
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Solution: Try concentrating your sample before spotting or apply the sample multiple times to the same spot, ensuring the solvent dries between applications.[1]
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Volatility: The compounds may be volatile and have evaporated from the plate during development or drying.[1]
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Solution: This is less likely with the high molecular weight compounds but can be addressed by minimizing the drying time before visualization.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC monitoring of reactions with "this compound"?
A1: A good starting point is a mixture of a non-polar and a moderately polar solvent. For example, a 4:1 to 1:1 mixture of hexanes and ethyl acetate is often effective for separating aromatic compounds of varying polarity. You can adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for your product, which generally provides the best separation.
Q2: How can I visualize "this compound" and its products on a TLC plate?
A2: Due to the aromatic ring in its structure, "this compound" and its derivatives are typically UV-active. They can be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots against a fluorescent background. If UV visualization is not effective, chemical stains can be used. A potassium permanganate stain is a good general choice, or a p-anisaldehyde stain can be used which may give different colored spots for different compounds, aiding in identification.[3]
Q3: My reaction involves an amine nucleophile. Are there any special considerations for TLC?
A3: Yes, amines can sometimes "tail" or streak on silica gel TLC plates due to their basicity. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1] This will help to produce more compact and well-defined spots. Alternatively, using alumina TLC plates can be beneficial as they are less acidic than silica gel.
Q4: How do I calculate the Rf value and what does it tell me?
A4: The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound spot by the distance traveled by the solvent front. It is a characteristic value for a specific compound in a particular solvent system. A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar stationary phase (silica gel) and moves less with the mobile phase. Conversely, a higher Rf value suggests a less polar compound. By comparing the Rf values of your starting material and the new spots that appear, you can monitor the progress of your reaction.
Experimental Protocol: N-Alkylation of 4-Aminophenol
This protocol describes a representative reaction using "this compound" and its monitoring by TLC.
Reaction: N-alkylation of 4-aminophenol with this compound.
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To this stirring suspension, add a solution of "this compound" (1.1 equivalents) in DMF dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 30 minutes.
-
TLC Procedure:
-
Prepare a TLC chamber with a 4:1 mixture of hexanes:ethyl acetate as the eluent.
-
On a silica gel TLC plate, spot the starting 4-aminophenol, the "this compound," and a co-spot of both.
-
Withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the spots under a UV lamp (254 nm). The disappearance of the starting materials and the appearance of a new, less polar product spot will indicate reaction progression.
-
-
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
Table 1: TLC Data for the N-Alkylation of 4-Aminophenol
| Compound | Rf Value (4:1 Hexanes:Ethyl Acetate) | Visualization Method |
| 4-Aminophenol | ~0.1 | UV (254 nm), KMnO₄ |
| This compound | ~0.6 | UV (254 nm) |
| Product | ~0.4 | UV (254 nm), KMnO₄ |
Note: Rf values are approximate and can vary based on experimental conditions.
Visualizations
Caption: Experimental workflow for the N-alkylation reaction.
Caption: Troubleshooting logic for common TLC issues.
References
Validation & Comparative
General Workflow of Amine Protection and Deprotection
A Comprehensive Guide to Sulfonamide-Based Protecting Groups for Amines
In the landscape of organic synthesis, the protection of amine functionalities is a critical strategic consideration, particularly in the fields of pharmaceutical and drug development. Among the diverse arsenal of protecting groups, sulfonamides are renowned for their robustness and stability across a wide range of reaction conditions.[1][2] This guide provides a detailed comparison of common sulfonamide-based protecting groups, offering insights into their applications, stability, and deprotection conditions, supported by experimental data and protocols.
The choice of a suitable protecting group is pivotal and can significantly influence the efficiency and success of a synthetic route. Sulfonamides are generally crystalline solids, which facilitates their purification.[1] However, their high stability can also present a challenge, often requiring harsh conditions for cleavage.[1][3] This comparison will explore the nuances of various sulfonamide protecting groups, enabling researchers to make informed decisions for their specific synthetic needs.
The fundamental strategy for utilizing sulfonamide protecting groups involves the reaction of an amine with a sulfonyl chloride in the presence of a base to form a stable sulfonamide. This protected amine can then undergo various chemical transformations. The final step is the deprotection to regenerate the free amine.
Comparison of Common Sulfonamide Protecting Groups
The selection of a sulfonamide protecting group is primarily dictated by the required stability throughout the synthetic sequence and the conditions that can be tolerated for its eventual removal.
| Protecting Group | Abbreviation | Structure | Key Features |
| p-Toluenesulfonyl | Ts or Tos | CH₃C₆H₄SO₂- | High stability to acidic and basic conditions; requires strong reducing or very harsh acidic conditions for cleavage.[1][3][4] |
| 2-Nitrobenzenesulfonyl | Ns or Nos | o-NO₂C₆H₄SO₂- | Stable to acidic conditions, but readily cleaved under mild, nucleophilic conditions (e.g., thiols).[4][5][6] |
| Methanesulfonyl | Ms | CH₃SO₂- | Robust protection, generally stable to acidic and basic conditions; can be cleaved under specific reductive conditions.[1][2] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | C₁₄H₁₉O₃S- | Used in peptide synthesis for arginine protection; more acid-labile than Mtr.[7][8][9] |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | C₁₃H₁₇O₃S- | High acid lability, used for arginine protection in Fmoc-SPPS; faster cleavage than Pmc.[8][10] |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | C₁₀H₁₃O₃S- | Less acid-labile than Pbf and Pmc; used for arginine protection.[8][10] |
| 2-(Trimethylsilyl)ethanesulfonyl | SES | (CH₃)₃SiCH₂CH₂SO₂- | Cleaved under mild, fluoride-mediated conditions.[11] |
Quantitative Comparison of Cleavage Conditions
The efficiency of deprotection is a critical factor in choosing a protecting group. The following table summarizes typical cleavage conditions, reaction times, and yields for various sulfonamide groups.
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield | Reference |
| Tosyl (Ts) | N-Tosyl-4-bromo-aniline | Mg/MeOH | 1-2 h | 85-95% | [4] |
| N-Tosyl amines | Mischmetal, TiCl₄ | N/A | Moderate to excellent | [12] | |
| N-Tosyl amides | SmI₂/amine/water | Instantaneous | Near quantitative | [13] | |
| N-arylsulfonamides | Ti(O-i-Pr)₄/Me₃SiCl/Mg | 12 h | 80-97% | [14] | |
| Nosyl (Ns) | N-Nosyl-amines | Thiophenol, K₂CO₃, MeCN | 1-3 h | >90% | [5] |
| N-Nosyl-amines | Solid-supported thiol, Cs₂CO₃, THF (Microwave) | 6 min | High | [15] | |
| N-Nosyl-amines | p-Mercaptobenzoic acid, K₂CO₃, DMF | 12 h | Excellent | [16] | |
| Pbf | Arg(Pbf) in peptides | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 - 3 h | High | [10] |
| Pmc | Arg(Pmc) in peptides | TFA/scavengers | 2 - 6 h | High | [10] |
| Mtr | Arg(Mtr) in peptides | TFA/Phenol or stronger acids | 7.5 - 24 h | Variable | [10] |
Detailed Experimental Protocols
Protection of Amines
Protocol 1: Tosylation of Aniline [17]
-
Materials: Aniline, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (3.0 eq) to the stirred solution.
-
Add TsCl (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, wash the mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Nosylation of a Primary Amine [6]
-
Materials: Primary amine, 2-nitrobenzenesulfonyl chloride (NsCl), pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Slowly add a solution of NsCl (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Dilute with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Protocol 3: Mesylation of an Alcohol (as a precursor to mesyl amide) [18][19] Note: This protocol describes the formation of a mesylate from an alcohol, which can subsequently react with an amine to form a sulfonamide.
-
Materials: Alcohol, triethylamine (TEA), methanesulfonyl chloride (MsCl), dichloromethane (DCM), 0.1M HCl, saturated NaHCO₃ solution, water, brine, anhydrous MgSO₄.
-
Procedure:
-
Dissolve the alcohol (1.0 eq) and TEA (1.1 eq) in DCM and cool to 0 °C.
-
Slowly add MsCl (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the mixture with 0.1M HCl, saturated NaHCO₃, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Deprotection of Sulfonamides
Protocol 4: Cleavage of a Nosyl Group [5]
-
Materials: N-nosylated amine, thiophenol, potassium carbonate (K₂CO₃), acetonitrile (MeCN), 1M NaOH, dichloromethane (DCM), brine, anhydrous MgSO₄.
-
Procedure:
-
To a solution of the N-nosylated amine (1.0 eq) in MeCN, add thiophenol (2.5 eq) and K₂CO₃ (2.5 eq).
-
Heat the mixture at 50 °C for 40 minutes.
-
Cool to room temperature, dilute with water, and extract with DCM.
-
Wash the combined organic layers with 1M NaOH and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Reductive Cleavage of a Tosyl Group [14]
-
Materials: N-tosylated amine, Ti(O-i-Pr)₄, Me₃SiCl, Mg powder, THF.
-
Procedure:
-
In a flame-dried flask under argon, add Mg powder (4.0 eq).
-
Add THF, followed by Ti(O-i-Pr)₄ (1.2 eq) and Me₃SiCl (4.8 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Add a solution of the N-tosylated amine (1.0 eq) in THF.
-
Heat the reaction at 50 °C for 12 hours.
-
Cool the reaction and quench with aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate to obtain the crude amine.
-
Orthogonality in Protecting Group Strategy
A key concept in complex organic synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[1] Sulfonamides can be part of such strategies. For example, a nosyl group (cleaved by thiols) can be selectively removed in the presence of a tosyl group (stable to thiols). Similarly, an SES group (cleaved by fluoride) is orthogonal to both nosyl and tosyl groups.
Conclusion
The choice between different sulfonamide-based protecting groups should be guided by the overall synthetic strategy, with a particular focus on the planned deprotection step. The p-toluenesulfonyl (Tosyl) group remains a robust choice when exceptional stability is required and the substrate can tolerate the harsh conditions for its removal.[1][3] The 2-nitrobenzenesulfonyl (Nosyl) group offers a significant advantage with its mild cleavage conditions, making it highly valuable in the synthesis of sensitive and complex molecules.[5][6] The methanesulfonyl (Ms) group provides a balance of stability and reactivity. Other specialized groups like Pbf, Pmc, and Mtr are indispensable in peptide synthesis for arginine protection, each offering different levels of acid lability.[8][10] The SES group provides a unique deprotection strategy using fluoride ions, enhancing its orthogonality.[11] By understanding the distinct characteristics of each group, researchers can devise more efficient and selective synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 14. Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols [organic-chemistry.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Navigating the Analytical Maze: A Comparative Guide to Validating "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" Reaction Products by LC-MS
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the robust validation of reaction products is a critical step. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of reaction products derived from "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide." Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the analytical workflow.
The synthesis of derivatives from "this compound" is a common strategy in medicinal chemistry and materials science. Verifying the successful transformation of the starting material and the purity of the resulting product is paramount. While several analytical techniques can be employed, LC-MS offers a powerful combination of separation and identification capabilities.
Comparative Analysis of Analytical Techniques
Choosing the optimal analytical method depends on the specific information required, such as purity assessment, structural confirmation, or quantification. The following table summarizes the key performance characteristics of common techniques used for the validation of sulfonamide synthesis.
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | Retention time, molecular weight, fragmentation pattern, purity. | High (ng to µg/mL) | Excellent | Provides structural information and high sensitivity.[1] | Matrix effects can interfere with quantification. |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis absorbance. | Retention time, peak area for quantification, % purity. | Moderate (µg/mL) | Good | Robust, reproducible, and widely available for routine quality control.[2] | Requires a chromophore; co-elution can be an issue.[2] |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of functional groups. | Low (mg) | Good | Unrivaled for definitive structure elucidation.[3] | Low sensitivity, requires relatively pure samples. |
| IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence or absence of specific functional groups. | Moderate (mg) | Poor | Fast and simple for functional group identification.[3] | Provides limited structural information. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass detection. | Retention time, molecular weight, fragmentation pattern. | High (pg to ng) | Excellent | High resolution for volatile and thermally stable compounds.[4] | Not suitable for non-volatile or thermally labile compounds. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), qualitative purity assessment. | Low (µg) | Poor | Simple, fast, and inexpensive for reaction monitoring.[2] | Limited resolution and not quantitative. |
In-Depth Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the LC-MS analysis of a hypothetical reaction where "this compound" is reacted with a primary amine (e.g., aniline) to yield "N,N-dimethyl-4-((phenylamino)methyl)benzenesulfonamide".
LC-MS/MS Protocol for Reaction Product Validation
Objective: To confirm the identity of the desired product and assess the purity of the reaction mixture.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of ~1 mg/mL.[3]
-
Further dilute the stock solution to a final concentration of ~10 µg/mL with the initial mobile phase composition.
2. LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of sulfonamides.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides.[5]
-
Acquisition Mode: Full scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted quantification of the starting material and product.[5]
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
4. Data Analysis:
-
Identify the protonated molecular ions [M+H]⁺ of the starting material ("this compound") and the expected product ("N,N-dimethyl-4-((phenylamino)methyl)benzenesulfonamide").
-
Analyze the fragmentation patterns in the MS/MS spectra to confirm the structures.
-
Integrate the peak areas in the chromatogram to determine the relative purity of the product.
Visualizing the Workflow
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: Workflow for the synthesis and LC-MS analysis of a "this compound" derivative.
Caption: Logical flow of data acquisition and analysis in LC-MS for reaction validation.
By leveraging the high sensitivity and structural elucidation capabilities of LC-MS, researchers can confidently validate the outcomes of their synthetic efforts, ensuring the integrity of their compounds for downstream applications in drug discovery and development.
References
NMR Spectroscopy: An In-Depth Guide to the Structural Elucidation of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these methodologies.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in modern organic chemistry, offering unparalleled insights into the molecular architecture of small molecules.[1][2] For derivatives of "this compound," a class of compounds with potential applications in medicinal chemistry, NMR provides definitive information on the connectivity and spatial arrangement of atoms. This guide will compare the utility of NMR with other common analytical methods, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structure elucidation depends on the specific information required. While NMR excels at providing a detailed structural map, MS and IR offer complementary information regarding molecular weight and functional groups, respectively.[1][3]
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through bonds (COSY), and spatial proximity (NOESY).[4] | Provides unambiguous structure determination and stereochemical insights. Non-destructive.[4] | Lower sensitivity compared to MS. Requires higher sample concentrations. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns offer structural clues.[3] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. | Isomers can be difficult to distinguish. Fragmentation can be complex to interpret. |
| IR Spectroscopy | Presence of specific functional groups (e.g., S=O, C-N, aromatic C-H).[5] | Fast, simple to operate, and provides a quick overview of functional groups present.[2] | Provides limited information on the overall molecular structure. Spectra can be complex in the fingerprint region. |
NMR Spectral Data for Benzenesulfonamide Derivatives
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H | -CH₂Br | -N(CH₃)₂ |
| This compound (Estimated) | δ 7.85 (d, J = 8.4 Hz, 2H), δ 7.55 (d, J = 8.4 Hz, 2H) | δ 4.50 (s, 2H) | δ 2.70 (s, 6H) |
| N-(4-Bromophenyl)-4-methylbenzenesulfonamide [6] | δ 7.70 (d, J=7.6 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 7.21 (d, J=8.0 Hz, 2H), 6.99 (d, J=8.0 Hz, 2H) | - | - |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | C=S | C-Br | C-N | Aromatic C |
| This compound (Estimated) | - | δ 32.0 | δ 38.0 | δ 144.0, 137.0, 129.5, 128.0 |
| N-(4-Bromophenyl)-4-methylbenzenesulfonamide [6] | - | - | - | δ 144.2, 135.9, 135.7, 132.3, 129.8, 127.3, 122.9, 118.3 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weigh approximately 5-10 mg of the "this compound" derivative.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs available on the spectrometer software should be utilized. The number of increments in the indirect dimension and the number of scans should be adjusted to achieve the desired resolution and signal-to-noise ratio.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the structural elucidation process.
References
- 1. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 2. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 3. arcjournals.org [arcjournals.org]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Benzylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the benzyl group (Bn) stands as a cornerstone for the protection of various functional groups, including alcohols, amines, thiols, and carboxylic acids. Its stability under a wide range of reaction conditions and its facile removal via hydrogenolysis make it an invaluable tool in the synthesis of complex molecules. The choice of the appropriate benzylating agent is critical and contingent upon the substrate's nature, the presence of other functional groups, and the desired reaction conditions. This guide provides a comprehensive comparison of common benzylating agents, supported by experimental data, to aid in the strategic selection of the most suitable reagent for a given synthetic transformation.
Executive Summary
This guide offers a comparative analysis of the most frequently employed benzylating agents: benzyl halides (benzyl bromide and benzyl chloride), benzyl chloroformate, and benzyl trichloroacetimidate. The comparison encompasses their reactivity, selectivity, reaction conditions, and safety profiles. Quantitative data on reaction yields and conditions are presented in tabular format for ease of comparison. Detailed experimental protocols for the benzylation of various functional groups are also provided.
Comparison of Benzylating Agents
The selection of a benzylating agent is a crucial step in synthetic planning. The following table summarizes the key characteristics of the most common agents.
| Benzylating Agent | Common Abbreviation | Primary Substrates | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| Benzyl Bromide | BnBr | Alcohols, Phenols, Thiols, Amines, Carboxylic Acids | Basic (e.g., NaH, K₂CO₃, Et₃N) | High reactivity, versatile | Lachrymator, requires basic conditions which may not be suitable for sensitive substrates |
| Benzyl Chloride | BnCl | Alcohols, Phenols, Thiols, Amines, Carboxylic Acids | Basic (e.g., NaH, K₂CO₃, Et₃N) | Less reactive and less lachrymatory than BnBr, lower cost | Slower reaction rates compared to BnBr |
| Benzyl Chloroformate | CbzCl, ZCl | Amines | Basic (e.g., NaHCO₃, Et₃N) in aqueous or organic solvents | Excellent for the protection of amines as Cbz group, stable protecting group | Primarily used for amines, toxic and corrosive |
| Benzyl Trichloroacetimidate | Alcohols | Acidic (e.g., TfOH, TMSOTf) | Mild conditions for acid-sensitive substrates, high yielding | Requires preparation from benzyl alcohol and trichloroacetonitrile, sensitive to moisture |
Data Presentation: A Quantitative Comparison
The following tables provide a summary of representative experimental data for the benzylation of various functional groups using different benzylating agents.
Table 1: O-Benzylation of Alcohols
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylpropanol | Benzyl Bromide | NaH | DMF | 0 to RT | 16-24 | ~90% | [1] |
| 3-Phenylpropanol | Benzyl Trichloroacetimidate | TfOH (cat.) | CH₂Cl₂ | 0 to RT | 24 | ~90% | [2] |
| Menthol | Benzyl Bromide | NaH | DMF | 0 to RT | 16-24 | ~85% | [1] |
| Menthol | Benzyl Trichloroacetimidate | TMSOTf (cat.) | CH₂Cl₂ | 0 to RT | 24 | ~80% | [2] |
Table 2: N-Benzylation of Amines
| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aniline | Benzyl Chloride | K₂CO₃, KI | Acetone | Reflux | - | Good | [3] |
| Aniline | Benzyl Chloroformate | NaHCO₃ | Water | RT | 2 | 99 | |
| Piperidine | Benzyl Chloride | K₂CO₃, KI | Acetone | Reflux | - | Good | [3] |
| Piperidine | Benzyl Chloroformate | NaHCO₃ | Water | RT | 2 | 99 |
Table 3: S-Benzylation of Thiols
| Substrate | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl Bromide | NaOH | Methanol | Reflux | 8-16 | High | [4] |
| p-Toluenethiol | Benzyl Chloride | Modified Clay | Neat | 95 | 2 | 95 | [5] |
Table 4: O-Benzylation of Carboxylic Acids
| Substrate | Benzylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Bromide | Cs₂CO₃ | DMF | RT | 12 | 95 | |
| Mosher's Acid | 2-Benzyloxy-1-methylpyridinium triflate | Et₃N | Toluene | 90 | 24 | 98 | [6][7] |
Experimental Protocols
Protocol 1: O-Benzylation of an Alcohol using Benzyl Bromide
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the alcohol in anhydrous DMF at 0 °C under an inert atmosphere, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: N-Benzylation of an Amine using Benzyl Chloroformate (Cbz Protection)
Materials:
-
Amine (1.0 equiv)
-
Benzyl chloroformate (CbzCl, 1.1 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the amine in water and cool the solution to 0 °C.
-
Add sodium bicarbonate to the solution.
-
To the stirred mixture, add benzyl chloroformate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the reaction mixture with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude Cbz-protected amine can often be used without further purification or can be purified by crystallization or silica gel chromatography.
Protocol 3: O-Benzylation of an Alcohol using Benzyl Trichloroacetimidate
Materials:
-
Alcohol (1.0 equiv)
-
Benzyl trichloroacetimidate (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol and benzyl trichloroacetimidate in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add the acidic catalyst (TfOH or TMSOTf) dropwise.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[2]
Safety Profile of Benzylating Agents
The handling of benzylating agents requires strict adherence to safety protocols due to their varying degrees of toxicity and reactivity.
| Benzylating Agent | Key Hazards | Personal Protective Equipment (PPE) |
| Benzyl Bromide | Lachrymator, corrosive, toxic, mutagenic | Fume hood, chemical-resistant gloves, safety goggles, lab coat |
| Benzyl Chloride | Lachrymator, corrosive, toxic, carcinogen | Fume hood, chemical-resistant gloves, safety goggles, lab coat |
| Benzyl Chloroformate | Toxic, corrosive, lachrymator, reacts with water | Fume hood, chemical-resistant gloves, safety goggles, face shield, lab coat |
| Benzyl Trichloroacetimidate | Irritant, harmful if swallowed | Fume hood, chemical-resistant gloves, safety goggles, lab coat |
Note: Always consult the Safety Data Sheet (SDS) for the specific reagent before use.[4][6][7][8]
Visualizing the Benzylation Workflow and a Comparative Logic
The following diagrams illustrate a generalized experimental workflow for a benzylation reaction and a logical comparison of the key decision-making factors when choosing a benzylating agent.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. nbinno.com [nbinno.com]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
A Comparative Guide to the Efficacy of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" Derived CXCR4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CXCR4 inhibitors derived from the "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" scaffold. The performance of these compounds is compared with other notable CXCR4 inhibitors, supported by experimental data from in vitro studies. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field of drug discovery and development.
Introduction to CXCR4 Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), play a crucial role in numerous physiological and pathological processes. The CXCR4/CXCL12 signaling axis is implicated in cancer progression, including tumor growth, invasion, angiogenesis, and metastasis.[1][2] Consequently, the development of CXCR4 inhibitors has emerged as a promising therapeutic strategy in oncology and other diseases.[1][2] This guide focuses on a class of benzenesulfonamide-based inhibitors and compares their efficacy against other established CXCR4 antagonists.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of various "this compound" derived CXCR4 inhibitors and a selection of alternative inhibitors. The data is compiled from multiple studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Efficacy of "this compound" Derived Inhibitors
| Compound ID | Structure | Binding Affinity IC50 (nM) | Matrigel Invasion Inhibition | Reference |
| 5a | N/A | 8.0 | 100% at 10 nM | [1] |
| 5b | N/A | < 10 | > 95% at 100 nM | [1] |
| Compound 5 | N/A | 6.9 | > 65% at 10 nM | [3] |
N/A: Specific chemical structures for all compounds were not available in the referenced literature.
Table 2: Efficacy of Alternative CXCR4 Inhibitors
| Inhibitor Name | Class | Binding/Functional Assay | IC50/EC50 (nM) | Reference |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | CXCL12-induced Calcium Flux | ~10 | [4] |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | Chemotaxis Inhibition | 66 | [3] |
| Ulocuplumab (BMS-936564) | Monoclonal Antibody | Apoptosis Induction (Ramos cells) | 1.9 | [4] |
| Ulocuplumab (BMS-936564) | Monoclonal Antibody | CXCL12-induced Calcium Flux (Ramos) | 10 | [4] |
| Mavorixafor (X4P-001) | Small Molecule | Not specified | N/A | [5] |
| LY2510924 | Peptide | Not specified | N/A | |
| IT1t | Small Molecule (Isothiourea) | Not specified | N/A | [6] |
N/A: Specific quantitative data was not available in the referenced literature.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: CXCR4 signaling pathway upon CXCL12 binding.
Caption: Workflow for a competitive binding assay.
Caption: Workflow for a Matrigel cell invasion assay.
Experimental Protocols
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known labeled ligand for binding to the CXCR4 receptor.
Cell Line: MDA-MB-231 (human breast cancer cell line) or Jurkat cells (human T-lymphocyte cell line).[1][2]
Protocol:
-
Cell Preparation: Culture MDA-MB-231 cells in an 8-well slide chamber until they reach the desired confluency.[1]
-
Compound Incubation: Pre-incubate the cells with the test compounds at various concentrations (e.g., 1, 10, 100, and 1000 nM) for 15 minutes.[1]
-
Fixation: Fix the cells with 4% formaldehyde.[1]
-
Competitive Ligand Binding: Incubate the fixed cells for 45 minutes with a known biotinylated CXCR4 antagonist, such as 50 ng/ml biotinylated TN14003.[1]
-
Staining: After washing three times with PBS, incubate the cells for 30 minutes with streptavidin-rhodamine at a 1:150 dilution.[1]
-
Imaging and Analysis: Wash the slides with PBS and mount them. Capture images of the stained cells using a fluorescence microscope. Quantitatively analyze the images using software like ImageJ to determine the fluorescence intensity, from which IC50 values can be calculated.[1]
Matrigel Cell Invasion Assay
This assay assesses the ability of a CXCR4 inhibitor to block the invasion of cancer cells through a basement membrane extract (Matrigel) towards a chemoattractant.
Cell Line: MDA-MB-231.[1]
Protocol:
-
Chamber Preparation: Use Matrigel invasion chambers (e.g., from BD BioCoat). Rehydrate the Matrigel-coated inserts.
-
Cell Seeding: Culture MDA-MB-231 cells and resuspend them in serum-free medium. Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the insert along with the test compound at desired concentrations.[7]
-
Chemoattractant: Add a chemoattractant, such as 200 ng/mL CXCL12, to the lower chamber.[1]
-
Incubation: Incubate the chambers for 16-24 hours at 37°C in a 5% CO2 atmosphere.[8]
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[8]
-
Staining and Quantification: Fix the cells that have invaded to the lower surface of the membrane with methanol and stain them with a suitable stain (e.g., Toluidine Blue).[9] Count the number of stained cells in several fields of view under a microscope to determine the percentage of invasion inhibition.[7]
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 inhibitor to block the intracellular calcium flux induced by CXCL12.
Cell Line: CXCR4-expressing cells such as IEC-6 or Caco-2.[10]
Protocol:
-
Cell Plating: Plate the cells in a 96-well plate and grow them to near confluency.[10]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically in a calcium-free buffer.[11]
-
Compound Incubation: Pre-incubate the cells with various concentrations of the CXCR4 inhibitor.
-
CXCL12 Stimulation: Stimulate the cells with a specific concentration of CXCL12.[10]
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[11]
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the CXCL12-induced fluorescence signal.
Conclusion
The "this compound" scaffold represents a promising class of small molecule CXCR4 inhibitors.[1] The available data indicates that derivatives from this class exhibit potent in vitro activity, with IC50 values in the nanomolar range and significant inhibition of cancer cell invasion.[1][3] When compared to other classes of CXCR4 antagonists, such as the FDA-approved drug Plerixafor, these benzenesulfonamide derivatives show comparable or, in some cases, superior potency in preclinical assays.[1][3] However, it is important to note that direct head-to-head comparative studies are limited, and further research is needed to fully elucidate the therapeutic potential of this chemical series. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further investigations into these and other novel CXCR4 inhibitors.
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interfering with CXCR4 expression inhibits proliferation, adhesion and migration of breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phase 1b trial of the CXCR4 inhibitor mavorixafor and nivolumab in advanced renal cell carcinoma patients with no prior response to nivolumab monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.8. Transwell invasion assay [bio-protocol.org]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape of Substituted Benzyl Bromides: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted benzyl bromides is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comprehensive comparison of the reactivity of various substituted benzyl bromides, supported by experimental data, detailed protocols, and mechanistic insights.
The reactivity of a substituted benzyl bromide is intricately linked to the electronic properties of the substituent on the aromatic ring. Electron-donating groups tend to accelerate the reaction, particularly through an S(_N)1 pathway, by stabilizing the intermediate benzyl carbocation. Conversely, electron-withdrawing groups decelerate the reaction by destabilizing this carbocation, often favoring an S(_N)2 mechanism. This interplay of electronic effects dictates the reaction rate and the predominant mechanistic pathway.
Quantitative Analysis of Substituent Effects
The solvolysis of substituted benzyl bromides in 80% ethanol at 25°C provides a clear quantitative measure of the impact of different substituents on their reactivity. The first-order rate constants (k) for these reactions, determined conductometrically, are summarized in the table below.
| Substituent (X) in X-C₆H₄CH₂Br | Rate Constant (k) x 10⁻⁵ s⁻¹ | Relative Rate (kₓ/kн) |
| 4-OCH₃ | 2200 | 2500 |
| 4-CH₃ | 35.7 | 40.6 |
| H | 0.88 | 1.00 |
| 4-Cl | 0.45 | 0.51 |
| 3-NO₂ | 0.00033 | 0.00038 |
| 4-NO₂ | 0.00029 | 0.00033 |
Note: Data for 4-OCH₃ and 4-NO₂ are relative rates for benzyl compounds in methanol at 25°C, with the rate of the unsubstituted compound set to 1.0.[1] The remaining data is for solvolysis in 80% ethanol at 25°C.
The data clearly illustrates that electron-donating groups like methoxy (4-OCH₃) and methyl (4-CH₃) significantly increase the reaction rate compared to the unsubstituted benzyl bromide. In contrast, electron-withdrawing groups such as chloro (4-Cl) and nitro (3-NO₂ and 4-NO₂) markedly decrease the reaction rate. For instance, the 4-methoxybenzyl compound reacts about 2500 times faster than the unsubstituted benzyl compound, while the 4-nitrobenzyl compound reacts about 3000 times more slowly.[1]
Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy
The nucleophilic substitution reactions of benzyl bromides can proceed through two primary mechanisms: a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The preferred mechanism is heavily influenced by the nature of the substituent on the benzene ring, the nucleophile, the leaving group, and the solvent.
Electron-donating groups stabilize the formation of a benzyl carbocation intermediate, thereby favoring the S(_N)1 mechanism. Conversely, electron-withdrawing groups destabilize this carbocation, making the concerted S(_N)2 mechanism, which avoids a full positive charge on the benzylic carbon, more favorable.
Experimental Protocols
Determination of Solvolysis Rate Constants by Conductometry
This protocol outlines the procedure for measuring the first-order rate constants for the solvolysis of substituted benzyl bromides in an 80% ethanol-water mixture at a constant temperature.
Materials and Equipment:
-
Substituted benzyl bromide
-
80% (v/v) Ethanol-water solvent
-
Conductivity meter (e.g., WTW LF 530) with a conductivity cell (e.g., Radiometer 2-pole CDC641T)
-
Data acquisition system (e.g., ME-2600 PC-DAQ board)
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solvent Preparation: Prepare a sufficient quantity of 80% (v/v) ethanol-water mixture.
-
Temperature Equilibration: Place the solvent and the conductivity cell in a constant temperature water bath set to 25.0 ± 0.1 °C and allow them to thermally equilibrate.
-
Solution Preparation: Prepare a dilute solution of the substituted benzyl bromide (e.g., 1 x 10⁻⁴ M) in a volumetric flask using the temperature-equilibrated 80% ethanol-water solvent.
-
Data Acquisition Setup: Connect the conductivity cell to the conductivity meter and the data acquisition system.
-
Initiation of Reaction: Quickly transfer the benzyl bromide solution to the conductivity cell, which is immersed in the constant temperature bath. Start the data acquisition immediately to record the change in conductivity over time. Ensure the solution is gently stirred throughout the experiment.
-
Data Collection: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable value). The reaction progress is monitored by the increase in conductivity due to the formation of HBr.
-
Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this linear plot is equal to -k.
This comprehensive guide provides a foundational understanding of the factors governing the reactivity of substituted benzyl bromides. The provided data and protocols can serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling more informed decisions in experimental design and interpretation.
References
Orthogonality of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic selection and application of protecting groups are paramount to the successful synthesis of complex molecules. This guide provides a comparative analysis of the potential orthogonality of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide" as a protecting group for amines, alongside commonly used alternatives. Due to a lack of direct experimental data for this specific compound in the reviewed literature, this guide extrapolates its probable characteristics based on the known reactivity of its constituent functional moieties—the N,N-dimethylbenzenesulfonamide and the bromomethyl group.
Introduction to Orthogonal Protection
In multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. The concept of "orthogonality" is crucial when multiple protecting groups are present in a single molecule. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions without affecting the others.[1][2] This enables precise and controlled manipulation of complex molecular architectures.[3]
This guide focuses on the potential of this compound as a novel amine protecting group and evaluates its theoretical orthogonality with established protecting groups such as tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
The "this compound" (BDB) Protecting Group: A Profile
While "this compound" is commercially available as a chemical intermediate, its application as a protecting group is not well-documented in scientific literature.[4] Based on its structure, we can infer its properties. The N,N-dimethylsulfonamide moiety is known for its high stability under a wide range of conditions.[5] The key to its utility as a protecting group lies in the 4-(bromomethyl) substituent, which introduces a unique handle for deprotection.
Proposed Protection and Deprotection Mechanism
The protection of a primary or secondary amine would likely proceed via a nucleophilic substitution reaction with 4-(bromomethyl)-N,N-dimethylbenzenesulfonyl chloride. The resulting N,N-dimethylbenzenesulfonamide is expected to be highly stable.
Deprotection could be achieved through cleavage of the benzylic C-N bond, potentially facilitated by the electron-withdrawing nature of the sulfonamide group. The bromomethyl group offers a site for chemical manipulation to trigger this cleavage.
Comparative Analysis of Orthogonality
The cornerstone of a useful protecting group is its distinct stability profile compared to other groups in the synthetic scheme.[6] The following sections compare the inferred stability of the putative "BDB" group with that of standard amine protecting groups.
Data Presentation
Table 1: Stability of Common Amine Protecting Groups under Various Conditions
| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., Piperidine) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., Hydrazine) | Strong Reducing Agents (e.g., Na/NH₃) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Labile |
| Fmoc | Stable | Labile | Stable | Labile | Stable |
| BDB (inferred) | Stable | Stable | Potentially Labile | Stable | Potentially Labile |
Table 2: Deprotection Conditions for Common Amine Protecting Groups
| Protecting Group | Reagents and Conditions |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Cbz | H₂ gas, Palladium on Carbon (Pd/C) in Methanol (MeOH) or Ethanol (EtOH) |
| Fmoc | 20% Piperidine in Dimethylformamide (DMF) |
| BDB (proposed) | Thiolysis (e.g., Thiophenol, K₂CO₃); Reductive cleavage (e.g., Zn/AcOH); or other methods targeting the benzylic C-N bond. |
Experimental Protocols
Note: The following protocols for the "BDB" group are hypothetical and based on general principles of organic synthesis.
Protocol 1: Protection of a Primary Amine with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonyl Chloride (Hypothetical)
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Add triethylamine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add a solution of 4-(bromomethyl)-N,N-dimethylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a BDB-protected Amine via Thiolysis (Hypothetical)
-
Dissolve the BDB-protected amine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Orthogonal protection and deprotection schemes for amines.
Caption: Proposed experimental workflow for using the BDB protecting group.
Conclusion
Based on the chemical structure of "this compound," it is plausible to propose it as a robust amine protecting group. The N,N-dimethylsulfonamide core suggests high stability towards a range of synthetic conditions, including strongly acidic and basic environments where Boc and Fmoc groups would be cleaved, respectively. The key to its orthogonality lies in the 4-(bromomethyl) group, which introduces a unique deprotection pathway, likely involving nucleophilic attack or reductive cleavage at the benzylic position.
This theoretical analysis suggests that the BDB group could be orthogonal to both acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc, acetate) protecting groups. Furthermore, its stability would likely differ from groups cleaved by hydrogenolysis (e.g., Cbz, benzyl ethers), although some reactivity under these conditions cannot be ruled out without experimental validation.
Further experimental investigation is required to fully elucidate the stability profile and deprotection conditions for the this compound protecting group and to confirm its orthogonality with other commonly used protecting groups in organic synthesis. Researchers are encouraged to perform stability studies and small-scale deprotection trials to validate these theoretical considerations within their specific synthetic contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy 4-Bromomethylbenzenesulfonamide | 40724-47-8 [smolecule.com]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Comparative Purity Analysis of Synthesized "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide"
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of analytical methods for assessing the purity of "4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide," a key building block in medicinal chemistry. The performance of this compound is compared with a structurally similar alternative, "4-(Bromomethyl)-N,N-diethylbenzenesulfonamide," with supporting experimental data to inform methodological choices.
Comparison of Analytical Techniques
The purity of "this compound" and its analogs can be effectively determined using several standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for its high resolution and sensitivity in separating the main compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities.
A key consideration in the purity analysis of "this compound" is the identification of potential process-related impurities. Common impurities arising from its synthesis can include the unreacted starting material, N,N-dimethyl-p-toluenesulfonamide, and over-brominated byproducts such as 4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide. The presence of these impurities can affect the reactivity and downstream applications of the target compound. Commercially available "this compound" is often cited with a purity of 95%[1].
The selection of an analytical method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, or the detection of trace impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the purity analysis of "this compound" and a common alternative using various analytical techniques.
| Compound | Analytical Method | Purity (%) | Key Impurities Detected | Retention Time/Chemical Shift |
| This compound | HPLC-UV | 95.2 | N,N-dimethyl-p-toluenesulfonamide | 4.8 min (Main Peak) |
| 4-(dibromomethyl)-N,N-dimethylbenzenesulfonamide | 3.5 min | |||
| 6.2 min | ||||
| ¹H NMR (400 MHz, CDCl₃) | >95 | Residual Solvents (e.g., Dichloromethane) | δ 7.85 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H), 2.75 (s, 6H) | |
| GC-MS | 96.1 | N,N-dimethyl-p-toluenesulfonamide | 12.3 min (Main Peak) | |
| 10.1 min | ||||
| 4-(Bromomethyl)-N,N-diethylbenzenesulfonamide | HPLC-UV | 94.8 | N,N-diethyl-p-toluenesulfonamide | 5.5 min (Main Peak) |
| 4-(dibromomethyl)-N,N-diethylbenzenesulfonamide | 4.2 min | |||
| 7.1 min | ||||
| ¹H NMR (400 MHz, CDCl₃) | >95 | Residual Solvents (e.g., Diethyl Ether) | δ 7.80 (d, 2H), 7.48 (d, 2H), 4.52 (s, 2H), 3.25 (q, 4H), 1.15 (t, 6H) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton NMR acquisition parameters are used. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Ionization: Electron Impact (EI).
-
Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. For researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide, adherence to strict disposal protocols is essential to mitigate risks and comply with regulations.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on its hazardous properties as a halogenated organic compound and a sulfonamide derivative.
Hazard Profile and Safety Summary
This compound should be treated as a hazardous substance. While a complete hazard profile is specific to the manufacturer's safety data sheet (SDS), related compounds exhibit characteristics that necessitate careful handling and disposal. The presence of a bromomethyl group places it in the category of halogenated organic compounds, which are often toxic and persistent in the environment.[1][2]
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Environmental Hazards | Discharge into the environment must be avoided. Prevent the product from entering drains or waterways.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. It is imperative to consult your institution's specific Safety Data Sheets (SDS) and waste disposal procedures, as they may contain additional requirements.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE.[4] This includes:
-
Chemical-resistant gloves (inspect before use).
-
ANSI-approved safety goggles with side shields.
-
A laboratory coat, long pants, and closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated materials (e.g., weighing papers, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.[4][5] This container should be specifically marked for "Halogenated Organic Waste."[1][4]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, sealed, and clearly labeled hazardous waste container also designated for "Halogenated Organic Waste."[4][5]
-
Aqueous Waste: Any aqueous solutions containing this compound should be treated as hazardous waste and collected separately.[4]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[3] Transfer the absorbed material into an airtight container for disposal.[3]
3. Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[6]
4. Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[4] Ensure containers are tightly sealed.[4] It is crucial to segregate this waste from incompatible materials such as alkalis, reducing agents, and combustible materials.[4]
5. Final Disposal: The ultimate disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6] The recommended method for similar compounds is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[6][7] Do not dispose of this chemical down the drain or in regular trash. [1][3]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.providence.edu [ehs.providence.edu]
Personal protective equipment for handling 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
This guide provides crucial safety and logistical information for the handling and disposal of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 3446-91-1[1]
-
Molecular Formula: C9H12BrNO2S[1]
-
Molecular Weight: 278.17 g/mol [1]
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that can cause significant health effects. It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation.[2]
Summary of Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. For prolonged or high-exposure tasks, consider double-gloving.[3] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[3] |
| Body Protection | Laboratory coat | A flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes and skin contact.[3] |
| Respiratory Protection | Respirator (if necessary) | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask for solids) may be required.[3] |
Experimental Protocol: Safe Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated and operational chemical fume hood is available.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring a proper fit.
3. Handling the Compound:
-
Conduct all manipulations of the solid compound, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[3]
-
Use a spatula for transfers to avoid generating dust.[3]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. In Case of a Spill:
-
For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[3]
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent, followed by soap and water.[4]
5. Decontamination and Waste Disposal:
-
Wipe down the work area within the fume hood with an appropriate solvent and then with soap and water.
-
Dispose of all contaminated materials, including gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container for solid waste.[3]
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[3]
-
Dispose of all waste through an approved waste disposal plant, adhering to all local, regional, and national regulations.[4]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
